Nasalide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFJVAJPIHIPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859805 | |
| Record name | 12-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Flunisolide: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flunisolide, a potent synthetic corticosteroid, has been a cornerstone in the management of allergic rhinitis and asthma for decades. This technical guide provides an in-depth exploration of the discovery of Flunisolide and a detailed examination of its chemical synthesis pathways. The document outlines the key scientific milestones, the corporations involved in its development, and the intricate experimental protocols for its synthesis. Quantitative data is presented in structured tables for clarity, and complex biological and chemical processes are visualized through detailed diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Discovery and Development
Flunisolide's journey from a laboratory curiosity to a clinically significant therapeutic agent is a testament to the innovation in steroid chemistry during the mid-20th century. The foundational work on the class of 6α-fluoro corticosteroids, to which Flunisolide belongs, was pioneered by scientists at Syntex Corporation . A key patent filed in the late 1950s by Ringold and his colleagues laid the groundwork for the synthesis of these potent anti-inflammatory agents.
While the initial discovery of the broader compound class originated with Syntex, the specific development and commercialization of Flunisolide as a therapeutic agent were undertaken by IVAX LLC . IVAX successfully navigated the regulatory landscape, leading to the first approval of Flunisolide in the United States in September 1981.[1] The drug was later marketed under various trade names, including AeroBid and Nasalide, for the treatment of asthma and allergic rhinitis.[2] Over the years, IVAX Corporation underwent several mergers and acquisitions, eventually becoming part of Teva Pharmaceutical Industries.
Mechanism of Action: Glucocorticoid Receptor Signaling
Flunisolide exerts its potent anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[1][2] The mechanism of action involves a series of intracellular events that ultimately modulate the transcription of target genes involved in the inflammatory response.
Upon entering the cell, Flunisolide binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins 90 and 70 (HSP90 and HSP70). This binding event induces a conformational change in the GR, leading to its dissociation from the heat shock proteins. The activated Flunisolide-GR complex then translocates into the nucleus.
Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes, such as that for lipocortin-1, or downregulate the expression of pro-inflammatory genes, including those for cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). The net effect is a potent suppression of the inflammatory cascade.
Chemical Synthesis of Flunisolide
The chemical synthesis of Flunisolide is a multi-step process that typically starts from a readily available steroid precursor. One of the common starting materials is 16α-Hydroxyprednisolone. The following sections detail a representative synthetic pathway.
Synthetic Pathway Overview
The synthesis involves a series of reactions to introduce the necessary functional groups and stereochemistry to the steroid backbone.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Flunisolide, based on established methods.
Step 1: Acetonide Protection of 16α-Hydroxyprednisolone
-
Objective: To protect the 16α and 17α hydroxyl groups as a cyclic acetal (acetonide).
-
Procedure:
-
16α-Hydroxyprednisolone is suspended in acetone.
-
A catalytic amount of a strong acid, such as perchloric acid, is added to the suspension.
-
The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 16α,17α-isopropylidenedioxy-prednisolone (Intermediate 1).
-
The crude product is purified by recrystallization.
-
Step 2: Fluorination at the C6 Position
-
Objective: To introduce a fluorine atom at the 6α position of the steroid nucleus.
-
Procedure:
-
Intermediate 1 is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
The solution is cooled to a low temperature (e.g., -10 °C).
-
A solution of perchloryl fluoride (FClO3) in the same solvent is added dropwise to the reaction mixture while maintaining the low temperature.
-
The reaction is stirred for a specified period until completion (monitored by TLC).
-
The reaction is carefully quenched by the addition of a reducing agent solution (e.g., sodium sulfite) to destroy any excess perchloryl fluoride.
-
The product is precipitated by the addition of water and collected by filtration.
-
The crude product is washed with water and dried to yield crude Flunisolide (Intermediate 2).
-
Step 3: Purification of Flunisolide
-
Objective: To purify the final product to pharmaceutical-grade standards.
-
Procedure:
-
The crude Flunisolide is dissolved in a suitable solvent system, often a mixture of a good solvent (e.g., acetone or methanol) and a poor solvent (e.g., water or hexane).
-
The solution is heated to ensure complete dissolution and then allowed to cool slowly to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure Flunisolide.
-
The purity of the final product is confirmed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
The following table summarizes typical yields and purity data for the key steps in the synthesis of Flunisolide.
| Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1. Acetonide Protection | 16α-Hydroxyprednisolone | Intermediate 1 | 85-95 | >98 |
| 2. Fluorination | Intermediate 1 | Intermediate 2 (Crude Flunisolide) | 60-75 | 90-95 |
| 3. Purification | Intermediate 2 (Crude Flunisolide) | Flunisolide (Final Product) | 80-90 (of pure) | >99.5 |
Conclusion
This technical guide has provided a comprehensive overview of the discovery and chemical synthesis of Flunisolide. From its conceptual origins in the pioneering steroid research at Syntex Corporation to its development and commercialization by IVAX LLC, Flunisolide has established itself as a valuable therapeutic agent. The detailed chemical synthesis pathway, along with the experimental protocols and quantitative data, offers a practical resource for chemists and pharmaceutical scientists. The elucidation of its mechanism of action through the glucocorticoid receptor pathway underscores the molecular basis of its potent anti-inflammatory activity. This document serves as a foundational reference for professionals engaged in the ongoing research and development of steroidal anti-inflammatory drugs.
References
Core Mechanism of Action: Glucocorticoid Receptor Agonism
An In-Depth Technical Guide to the Initial In Vitro Efficacy of Flunisolide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies investigating the efficacy of Flunisolide, a synthetic corticosteroid. The document focuses on its mechanism of action, anti-inflammatory properties, and effects on various cell types involved in inflammatory responses. Quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific principles and methodologies.
Flunisolide exerts its anti-inflammatory effects primarily by acting as an agonist for the glucocorticoid receptor (GR). As a corticosteroid, it is several hundred times more potent in anti-inflammatory assays than the cortisol standard.[1] Upon binding to the cytosolic GR, Flunisolide initiates a cascade of molecular events that lead to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators and promoting an anti-inflammatory state.
Glucocorticoid Receptor Signaling Pathway
The binding of Flunisolide to the GR triggers the dissociation of chaperone proteins, including heat shock proteins (HSPs), from the receptor. This allows the Flunisolide-GR complex to translocate into the nucleus. Inside the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.
Quantitative In Vitro Efficacy Data
The following tables summarize the key quantitative findings from initial in vitro studies on Flunisolide's efficacy.
Table 1: Inhibition of Inflammatory Mediators
| Cell Type | Inflammatory Mediator | Flunisolide Concentration (µM) | Result | p-value | Reference |
| Sputum Cells (from asthmatics) | MMP-9 | 10 | Significantly Reduced | p = 0.0011 | [2] |
| Sputum Cells (from asthmatics) | TIMP-1 | 10 | Significantly Reduced | p < 0.0001 | [2] |
| Sputum Cells (from asthmatics) | TGF-β | 10 | Significantly Reduced | p = 0.006 | [2] |
| Sputum Cells (from asthmatics) | Fibronectin | 10 | Significantly Reduced | p < 0.0001 | [2] |
| Alveolar Macrophages (ex vivo) | IL-1 | N/A (from treated patients) | Significantly Lower Production | N/A | [3] |
| Alveolar Macrophages (ex vivo) | TNF-α | N/A (from treated patients) | Significantly Lower Production | N/A | [3] |
Table 2: Effects on Eosinophils and Ciliary Function
| Cell Type | Assay | Flunisolide Concentration | Result | IC50 (nM) | Reference |
| Sputum Cells (from asthmatics) | Eosinophil Apoptosis | 10 µM | Significantly Increased | N/A | [2] |
| Purified Eosinophils | Inhibition of IL-5 Mediated Viability | N/A | Concentration-dependent inhibition | 32 | [4] |
| Human Nasal Cilia | Ciliary Beating Frequency | 0.00025 - 0.25 mg/ml | Dose-related decrease (irreversible) | N/A | [5] |
Table 3: Glucocorticoid Receptor Binding Affinity
| Steroid | Relative Binding Affinity (RBA) for Rat Lung GR |
| Flunisolide (FLU) | > or = BMP |
| Beclomethasone Monopropionate (BMP) | > BDP |
| Beclomethasone Dipropionate (BDP) | > or = B |
| Beclomethasone (B) | - |
Note: A study on rat thymocytes showed Flunisolide exhibited the highest glucocorticoid activity (FLU > B >= BMP > BDP).[6] Another source indicates a relative glucocorticoid receptor binding affinity of 190 for Flunisolide MDI, relative to dexamethasone (affinity = 100).[7]
Detailed Experimental Protocols
This section outlines the methodologies for key in vitro experiments cited in the evaluation of Flunisolide's efficacy.
Inhibition of Inflammatory Mediators in Sputum Cells
-
Objective: To assess the effect of Flunisolide on the release of MMP-9, TIMP-1, TGF-β, and fibronectin from sputum cells of asthmatic patients.
-
Cell Source: Sputum was induced and collected from mild-to-moderate asthmatics. Sputum cells (SC) were isolated from the samples.
-
Cell Culture: Isolated SC were cultured for 24 hours.
-
Treatment: The cells were cultured in the presence or absence of Flunisolide at concentrations of 1, 10, and 100 µM.
-
Analysis: The concentrations of MMP-9, TIMP-1, TGF-β, and fibronectin in the cell culture supernatants were measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Reference: [2]
Eosinophil Viability and Apoptosis Assays
-
Objective: To determine the effect of Flunisolide on eosinophil survival and apoptosis.
-
Cell Source: Eosinophils were purified from normal or mildly atopic donors.
-
Cell Culture and Treatment:
-
Viability Assay: Purified eosinophils were cultured with interleukin-5 (IL-5) to prolong their viability. Flunisolide was added at various concentrations to determine its inhibitory effect. After 4 days, cell viability was assessed.[4]
-
Apoptosis Assay: Sputum cells from asthmatics were cultured for 24 hours with or without Flunisolide (1, 10, and 100 µM).[2]
-
-
Analysis:
General Experimental Workflow for In Vitro Anti-inflammatory Drug Testing
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a compound like Flunisolide in vitro.
Conclusion
The initial in vitro studies of Flunisolide provide compelling evidence for its efficacy as a potent anti-inflammatory agent. Its mechanism of action through the glucocorticoid receptor leads to the suppression of a wide range of pro-inflammatory mediators and cellular responses implicated in respiratory inflammatory diseases. The quantitative data on its receptor binding affinity and its inhibitory effects on cytokines and other inflammatory markers, combined with detailed experimental protocols, offer a solid foundation for further research and development. These foundational studies underscore the therapeutic potential of Flunisolide and provide a robust framework for its continued investigation in the field of drug development.
References
- 1. flunisolide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In vitro effects of flunisolide on MMP-9, TIMP-1, fibronectin, TGF-beta1 release and apoptosis in sputum cells freshly isolated from mild to moderate asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of inhaled flunisolide on inflammatory functions of alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effect of beclomethasone dipropionate and flunisolide on the mobility of human nasal cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacologic study of the glucocorticoid activity of flunisolide compared with other steroids in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of intranasal Flunisolide administration
An In-Depth Technical Guide to the Pharmacodynamics of Intranasal Flunisolide
Introduction
Flunisolide is a synthetic corticosteroid of the second generation, formulated for intranasal administration to treat allergic rhinitis.[1][2] As a member of the glucocorticoid class, its therapeutic efficacy stems from potent anti-inflammatory and immunosuppressive properties mediated locally within the nasal mucosa.[3] This technical guide provides a detailed examination of the pharmacodynamics of flunisolide, focusing on its molecular mechanism of action, quantitative receptor binding data, and the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.
Core Pharmacodynamics
Mechanism of Action
The primary mechanism of action for flunisolide is its function as an agonist for the glucocorticoid receptor (GR).[1][4] The GR is a ligand-dependent transcription factor that, upon activation, modulates the expression of a wide array of genes, leading to a profound anti-inflammatory effect.[4] The effects of flunisolide are primarily mediated through two key genomic pathways: transactivation and transrepression.
-
Transactivation: In this pathway, flunisolide binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change, causing the dissociation of HSPs and the translocation of the activated flunisolide-GR complex into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of genes encoding anti-inflammatory proteins, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The anti-inflammatory effects of glucocorticoids are also heavily dependent on the repression of pro-inflammatory gene expression. The activated flunisolide-GR complex, as a monomer, can interact directly with and inhibit the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By preventing these factors from binding to their respective DNA response elements, flunisolide effectively suppresses the transcription of a cascade of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[5]
Glucocorticoid Receptor Signaling
The signaling cascade initiated by flunisolide binding is a multi-step process involving cytoplasmic activation, nuclear translocation, and gene regulation.
Quantitative Pharmacodynamic Data
Glucocorticoid Receptor Binding Affinity
The potency of a corticosteroid is strongly correlated with its binding affinity for the glucocorticoid receptor.[2] The relative receptor affinity (RRA) is determined through in vitro competitive binding assays, with dexamethasone typically used as a reference compound (RRA = 100). Flunisolide demonstrates a potent binding affinity, which is comparable to other effective corticosteroids used in respiratory diseases.
Table 1: Relative Receptor Affinity (RRA) of Various Corticosteroids for the Human Glucocorticoid Receptor
| Compound | Relative Receptor Affinity (RRA) |
|---|---|
| Dexamethasone | 100 (Reference) |
| Flunisolide | 180 ± 11 [1] |
| Triamcinolone Acetonide | 361 ± 26[1] |
| Budesonide | 935[3] |
| Beclomethasone-17-Monopropionate (Active Metabolite of BDP) | 1345[3] |
| Fluticasone Propionate | 1775[3] |
| Mometasone Furoate | ~2200[1] |
Data are relative to dexamethasone = 100. Higher values indicate greater binding affinity.
In Vitro Anti-inflammatory Activity
The functional consequence of receptor binding is the dose-dependent suppression of inflammatory processes. This can be quantified in vitro by measuring the inhibition of pro-inflammatory mediator release from relevant cell types, such as bronchial epithelial cells, following a challenge with an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).
Table 2: Dose-Dependent Inhibition of TNF-α-Induced Mediator Expression and Release from Human Bronchial Epithelial Cells (BEAS-2B) by Flunisolide
| Flunisolide Concentration | % Inhibition of ICAM-1 Expression | % Inhibition of GM-CSF Release | % Inhibition of IL-5 Release |
|---|---|---|---|
| 0.1 µM | Effective Inhibition (p < .05) | Effective Inhibition (p < .05) | Effective Inhibition (p < .05) |
| 1 µM | Effective Inhibition (p < .05) | Effective Inhibition (p < .05) | Effective Inhibition (p < .05) |
| 10 µM | 30% | 60% | 70% |
Data derived from a study evaluating the modulation of TNF-α (10 ng/mL)-induced responses.[5] All tested concentrations produced statistically significant inhibition (p < .05) compared to TNF-α alone.
Key Experimental Methodologies
Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay quantifies the affinity of a test compound (flunisolide) for the GR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Relative Receptor Affinity (RRA) of flunisolide.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing human GR from a suitable source, such as lung tissue or recombinant cells.
-
Reaction Mixture: In a microtiter plate, combine the GR preparation with a fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Competitive Binding: Add increasing concentrations of unlabeled flunisolide (or other competitor steroids) to the wells. Include a control with no competitor (for maximum binding) and a control with a large excess of unlabeled dexamethasone (for non-specific binding).
-
Incubation: Incubate the plate at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Separate bound from free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free [³H]dexamethasone, followed by centrifugation to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant (containing the GR-bound [³H]dexamethasone) using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). The RRA can be calculated using the formula: RRA = (IC₅₀ of Dexamethasone / IC₅₀ of Flunisolide) * 100.
Protocol: Gene Expression Analysis by qRT-PCR
This protocol details how to measure the effect of flunisolide on the expression of pro-inflammatory genes in nasal epithelial cells.
Objective: To quantify the dose-dependent inhibition of TNF-α-induced cytokine mRNA expression (e.g., IL-6) by flunisolide.
Methodology:
-
Cell Culture: Culture human nasal epithelial cells in appropriate media until they reach ~80% confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of flunisolide (e.g., 0.1 nM to 1 µM) or vehicle control for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells (except for the unstimulated control) and incubate for a pre-determined time (e.g., 4-6 hours) to induce target gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT)s.
-
qRT-PCR: Prepare a reaction mixture containing cDNA template, specific primers for the target gene (e.g., IL-6) and a reference (housekeeping) gene (e.g., GAPDH), and a qPCR master mix (containing DNA polymerase and a fluorescent dye like SYBR Green).
-
Thermocycling: Run the qRT-PCR plate on a real-time PCR instrument with an appropriate cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the stimulated control.
Protocol: In Vivo Allergic Rhinitis Model
Animal models are crucial for evaluating the anti-inflammatory efficacy of intranasal flunisolide in a physiological context.
Objective: To assess the ability of intranasal flunisolide to reduce nasal symptoms and inflammatory cell infiltration in an ovalbumin (OVA)-sensitized mouse model.
Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) mixed with an adjuvant (e.g., Alum) on days 0 and 7 to induce an allergic phenotype.
-
Challenge: Beginning on day 14, challenge the mice intranasally with OVA daily for 7 consecutive days to elicit an allergic rhinitis response.
-
Treatment: Administer intranasal flunisolide (at various doses) or vehicle control to different groups of mice, typically 30-60 minutes prior to each OVA challenge.
-
Symptom Assessment: Immediately following the final challenge, count the number of sneezes and nasal rubbing motions over a 15-minute period to score allergic symptoms.
-
Sample Collection: At 24 hours after the final challenge, euthanize the animals.
-
Nasal Lavage: Collect nasal lavage fluid (NALF) by flushing the nasal cavity with saline.
-
Tissue Collection: Collect nasal tissues and fix them in formalin for histological analysis.
-
-
Analysis:
-
Cell Count: Perform a differential cell count on the NALF to quantify the infiltration of inflammatory cells, particularly eosinophils.
-
Histology: Prepare paraffin-embedded sections of the nasal tissue and stain with Hematoxylin and Eosin (H&E) to visualize and score inflammatory cell infiltration in the nasal mucosa.
-
Conclusion
The pharmacodynamics of intranasal flunisolide are characterized by its high-affinity binding to the glucocorticoid receptor, leading to potent, dose-dependent anti-inflammatory effects.[1][5] Its mechanism of action involves the dual regulation of gene expression through transactivation of anti-inflammatory genes and transrepression of pro-inflammatory pathways. The quantitative data from in vitro binding and cell-based assays, corroborated by in vivo models, provide a robust scientific basis for its clinical efficacy in the topical treatment of allergic rhinitis. This guide has outlined the core principles and experimental methodologies that underpin our understanding of flunisolide's pharmacodynamic profile.
References
- 1. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Flunisolide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of flunisolide, the active pharmaceutical ingredient in Nasalide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of this synthetic corticosteroid. This document delves into the quantitative binding affinity data, detailed experimental methodologies for its determination, and visual representations of the associated signaling pathways and experimental workflows.
Glucocorticoid Receptor Binding Affinity of Flunisolide
Flunisolide is a synthetic corticosteroid that exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor. The binding affinity of a corticosteroid for the GR is a critical determinant of its potency. The relative receptor affinity (RRA) of flunisolide has been determined in various in vitro studies, typically in comparison to the reference glucocorticoid, dexamethasone.
Quantitative Data Summary
The following table summarizes the reported glucocorticoid receptor binding affinity of flunisolide in relation to other corticosteroids. The data is presented as the relative receptor affinity (RRA), where dexamethasone is assigned a reference value of 100.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) |
| Dexamethasone | 100 |
| Flunisolide | 180 ± 11 |
| Flunisolide | 190 |
| Fluticasone Propionate | ~3600-3800 (20-fold higher than Flunisolide) |
Note: The variability in RRA values can be attributed to differences in experimental conditions and assay formats across various studies.
Glucocorticoid Receptor Signaling Pathway
Upon entering a target cell, flunisolide binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus. Within the nucleus, the flunisolide-GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.
In transactivation , the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
In transrepression , the flunisolide-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory mediators.
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
The binding affinity of flunisolide to the glucocorticoid receptor is typically determined using in vitro competitive binding assays. These assays measure the ability of an unlabeled ligand (flunisolide) to compete with a labeled ligand (e.g., a radiolabeled or fluorescently labeled glucocorticoid) for binding to the GR. Below is a generalized protocol for a whole-cell competitive binding assay.
Materials and Reagents
-
Cells: A cell line endogenously or recombinantly expressing the human glucocorticoid receptor (e.g., A549 lung carcinoma cells).
-
Labeled Ligand: A high-affinity glucocorticoid receptor ligand labeled with a radioisotope (e.g., [³H]dexamethasone) or a fluorescent tag.
-
Unlabeled Ligand (Competitor): Flunisolide and a reference compound (e.g., unlabeled dexamethasone).
-
Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., DMEM or PBS).
-
Wash Buffer: Cold assay buffer to remove unbound ligand.
-
Scintillation Fluid: For radioligand assays.
-
Microplates: 96-well or 384-well plates suitable for cell culture and the chosen detection method.
-
Instrumentation: A scintillation counter or a fluorescence plate reader.
Experimental Procedure
-
Cell Culture and Plating:
-
Culture the cells expressing the glucocorticoid receptor under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Harvest the cells and seed them into microplates at a predetermined density. Allow the cells to adhere and grow to a confluent monolayer.
-
-
Preparation of Ligand Solutions:
-
Prepare a stock solution of the labeled ligand in a suitable solvent (e.g., ethanol or DMSO) and dilute it to the desired final concentration in the assay buffer. The concentration of the labeled ligand is typically at or below its dissociation constant (Kd) for the receptor.
-
Prepare a series of dilutions of the unlabeled competitor (flunisolide) and the reference compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve.
-
-
Competitive Binding Assay:
-
Remove the culture medium from the wells and wash the cells once with the assay buffer.
-
Add a fixed concentration of the labeled ligand to all wells, except for those designated for determining non-specific binding.
-
To the appropriate wells, add increasing concentrations of the unlabeled competitor (flunisolide) or the reference compound.
-
To the wells for non-specific binding, add a high concentration of the unlabeled reference compound to saturate the receptors.
-
Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient period to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
After incubation, aspirate the assay medium containing the unbound ligand.
-
Wash the cells multiple times with cold wash buffer to remove any remaining unbound ligand.
-
-
Detection and Data Analysis:
-
For Radioligand Assays: Lyse the cells and add scintillation fluid to each well. Measure the radioactivity in a scintillation counter.
-
For Fluorescence-Based Assays: Measure the fluorescence intensity in a plate reader.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro competitive binding assay to determine the glucocorticoid receptor binding affinity of a test compound like flunisolide.
The Impact of Nasalide (Flunisolide) on Cytokine Production in the Nasal Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Nasalide (flunisolide), a synthetic corticosteroid, on the production of inflammatory cytokines within the nasal mucosa. Flunisolide is a cornerstone in the management of allergic rhinitis, exerting its therapeutic effects primarily through the modulation of the local inflammatory milieu. This document details the molecular mechanisms of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual representations of the critical signaling pathways involved.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Immunomodulation
Flunisolide, as a potent glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the flunisolide-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. This leads to an increased production of anti-inflammatory proteins.
-
Transrepression: More central to its role in suppressing inflammation, the activated GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents these factors from binding to their respective DNA response elements, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including those encoding for various cytokines.
This dual action allows flunisolide to effectively dampen the inflammatory cascade that characterizes allergic rhinitis and other inflammatory conditions of the nasal mucosa.
Quantitative Effects on Cytokine Production
While extensive clinical data supports the efficacy of flunisolide in treating allergic rhinitis, detailed in vitro studies quantifying its direct impact on a broad spectrum of cytokines in nasal epithelial cells are limited. However, a key study by Vignola et al. (1998) on the human bronchial epithelial cell line BEAS-2B, which shares many characteristics with nasal epithelial cells, provides valuable quantitative insights into the inhibitory effects of flunisolide on cytokine production.
In this study, BEAS-2B cells were stimulated with Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, to induce the release of other inflammatory mediators. The cells were then treated with varying concentrations of flunisolide. The results demonstrated a significant and dose-dependent inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-5 (IL-5), two cytokines crucial for the activation and survival of eosinophils, which are key effector cells in allergic inflammation.
| Cytokine | Flunisolide Concentration (µM) | Mean Percent Inhibition (%) |
| GM-CSF | 0.1 | Not specified |
| 1 | Not specified | |
| 10 | 60% | |
| IL-5 | 0.1 | Not specified |
| 1 | Not specified | |
| 10 | 70% | |
| Data extracted from Vignola et al. (1998). The study reported that flunisolide at all tested concentrations (0.1 to 10 µM) effectively inhibited GM-CSF and IL-5 release (p < .05). The percent inhibition was explicitly stated for the highest concentration.[1] |
These findings underscore the capacity of flunisolide to suppress the production of key cytokines involved in eosinophilic inflammation, a hallmark of allergic rhinitis.
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the effects of flunisolide on cytokine production in airway epithelial cells.
In Vitro Flunisolide Treatment of TNF-α Stimulated Bronchial Epithelial Cells
This protocol is based on the methodology described by Vignola et al. (1998).
Objective: To determine the in vitro effect of flunisolide on the production of GM-CSF and IL-5 by human bronchial epithelial cells stimulated with TNF-α.
Materials:
-
Human bronchial epithelial cell line (BEAS-2B)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Recombinant human TNF-α
-
Flunisolide
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for human GM-CSF and IL-5
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture BEAS-2B cells in supplemented medium in a CO2 incubator until they reach approximately 80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere and grow for 24 hours.
-
Flunisolide Pre-treatment: Prepare various concentrations of flunisolide (e.g., 0.1, 1, and 10 µM) in the cell culture medium. Remove the existing medium from the wells and add the flunisolide-containing medium. Incubate for a specified pre-treatment period (e.g., 1 hour).
-
TNF-α Stimulation: Prepare a solution of TNF-α (e.g., 10 ng/mL) in the cell culture medium. Add the TNF-α solution to the wells (except for the negative control wells).
-
Incubation: Incubate the plates for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of GM-CSF and IL-5 in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each flunisolide concentration relative to the TNF-α stimulated control.
Primary Human Nasal Epithelial Cell Culture
This protocol provides a general framework for the isolation and culture of primary human nasal epithelial cells.
Objective: To establish a primary culture of human nasal epithelial cells for subsequent in vitro experiments.
Materials:
-
Nasal brushing or biopsy samples
-
Transport medium
-
Enzymatic digestion solution (e.g., containing dispase or collagenase)
-
Cell culture medium for epithelial cells (e.g., BEGM)
-
Coated cell culture flasks or plates (e.g., collagen-coated)
-
Centrifuge
-
CO2 incubator
Procedure:
-
Sample Collection: Obtain nasal epithelial cells from healthy volunteers or patients via nasal brushing or biopsy.
-
Sample Transport: Immediately place the collected sample in a transport medium on ice.
-
Cell Isolation:
-
Wash the sample with PBS to remove mucus and debris.
-
Incubate the sample in an enzymatic digestion solution to release the epithelial cells from the tissue.
-
Neutralize the enzyme and gently triturate the sample to create a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove any remaining tissue fragments.
-
-
Cell Seeding: Centrifuge the cell suspension and resuspend the cell pellet in the appropriate epithelial cell culture medium. Seed the cells onto coated culture flasks or plates.
-
Cell Culture: Culture the cells in a CO2 incubator, changing the medium every 2-3 days. Monitor the cells for confluency and characteristic epithelial morphology.
-
Subculturing: Once the primary culture is confluent, the cells can be subcultured for expansion and use in experiments such as the flunisolide treatment protocol described above.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Flunisolide's mechanism of action on cytokine inhibition.
Caption: Experimental workflow for in vitro flunisolide treatment.
Conclusion
This compound (flunisolide) is a potent anti-inflammatory agent that effectively reduces the production of key pro-inflammatory cytokines in the airway mucosa. Its mechanism of action is centered on the activation of the glucocorticoid receptor and the subsequent transrepression of pro-inflammatory transcription factors like NF-κB. Quantitative in vitro data, although primarily from bronchial epithelial cells, demonstrates a significant dose-dependent inhibition of GM-CSF and IL-5, cytokines integral to the eosinophilic inflammation characteristic of allergic rhinitis. The experimental protocols provided herein offer a framework for further research into the specific effects of flunisolide on the broader cytokine network within the nasal mucosa. A deeper understanding of these molecular interactions will continue to inform the development of more targeted and effective therapies for inflammatory nasal conditions.
References
- 1. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Immunosuppressive Properties of Flunisolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research, conducted prior to the year 2000, that elucidated the immunosuppressive properties of the synthetic corticosteroid, Flunisolide. The document focuses on the core mechanisms of action, quantitative in vitro data, and the experimental protocols used in these foundational studies.
Introduction
Flunisolide, a fluorinated corticosteroid, was developed for its potent anti-inflammatory effects, primarily for the topical treatment of allergic rhinitis and asthma.[1] Its therapeutic efficacy is rooted in its ability to modulate the immune system, a characteristic shared by all glucocorticoids. Early research was pivotal in characterizing the extent and mechanisms of this immunosuppression, laying the groundwork for its clinical application. This guide synthesizes the key findings from this critical period of investigation.
Mechanism of Action: Glucocorticoid Receptor Agonism
The primary mechanism by which Flunisolide exerts its immunosuppressive effects is through its action as an agonist of the glucocorticoid receptor (GR).[2] This intracellular receptor is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in inflammation and immunity. The binding of Flunisolide to the GR initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory processes.
Glucocorticoid Receptor Signaling Pathway (Pre-2000 Understanding)
The binding of Flunisolide to the cytoplasmic glucocorticoid receptor induces a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins (HSPs). The activated Flunisolide-GR complex then translocates to the nucleus. Inside the nucleus, it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the observed immunosuppressive effects. A key mechanism of immunosuppression is the GR's ability to interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes.
Quantitative Data on Immunosuppressive Effects
Early in vitro studies provided quantitative data on the immunosuppressive potency of Flunisolide, often in comparison to other corticosteroids.
Inhibition of Lymphocyte Proliferation
A key measure of immunosuppression is the inhibition of lymphocyte proliferation in response to mitogens. A 1996 study investigated the capacity of various glucocorticoids to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) from steroid-sensitive asthmatic patients. The concentration required to cause 50% inhibition (IC50) was determined.
| Glucocorticoid | Mean IC50 (mol/L) in Steroid-Sensitive Asthmatics |
| Flunisolide | ~1 x 10-8 |
| Budesonide | 2 x 10-10 |
| Triamcinolone Acetonide | ~5 x 10-9 |
| Beclomethasone Dipropionate | ~1 x 10-8 |
| Hydrocortisone | 7 x 10-8 |
| Table 1: Comparative IC50 values for inhibition of PHA-induced lymphocyte proliferation. Data from a 1996 study. |
Glucocorticoid Receptor Binding Affinity
The immunosuppressive potency of glucocorticoids is strongly correlated with their binding affinity for the glucocorticoid receptor. A 1993 study in rats demonstrated that Flunisolide has a strong relative binding affinity (RBA) for glucocorticoid receptors in the lung, thymus, and liver, comparable to or greater than beclomethasone dipropionate and its metabolites.[3]
| Compound | Relative Binding Affinity (RBA) for Rat Glucocorticoid Receptors |
| Flunisolide (FLU) | FLU ≥ BMP > BDP ≥ B |
| Beclomethasone 17-monopropionate (BMP) | |
| Beclomethasone dipropionate (BDP) | |
| Beclomethasone (B) | |
| Table 2: Relative binding affinity of Flunisolide and Beclomethasone compounds for rat glucocorticoid receptors.[3] |
Effects on Cytokine Production
While specific quantitative data from the pre-2000 era on the effect of Flunisolide on a wide range of individual cytokines is limited in the readily available literature, it was well established that glucocorticoids, as a class, potently inhibit the production of key pro-inflammatory cytokines. These include Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5] The primary mechanism for this inhibition was understood to be at the level of gene transcription. A 1999 study, although slightly outside the primary timeframe, demonstrated that Flunisolide effectively inhibits TNF-α-induced release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and IL-5 from a human bronchial epithelial cell line.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used in the early evaluation of the immunosuppressive properties of Flunisolide, based on protocols common in the pre-2000 era.
Phytohemagglutinin (PHA)-Induced Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by the mitogen PHA.
Objective: To determine the concentration-dependent inhibitory effect of Flunisolide on T-lymphocyte proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood using Ficoll-Paque density gradient centrifugation.[6]
-
RPMI-1640 culture medium supplemented with fetal calf serum, L-glutamine, and antibiotics.
-
Phytohemagglutinin (PHA).
-
Flunisolide stock solution and serial dilutions.
-
[3H]-Thymidine (radiolabeled DNA precursor).
-
96-well flat-bottom microtiter plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized venous blood by density gradient centrifugation over Ficoll-Paque.[6] Wash the isolated cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 1 x 106 cells/mL.
-
Assay Setup: Add 100 µL of the PBMC suspension to each well of a 96-well microtiter plate.
-
Drug Addition: Prepare serial dilutions of Flunisolide in complete RPMI-1640 medium. Add 50 µL of each Flunisolide dilution (or vehicle control) to the appropriate wells in triplicate.
-
Mitogen Stimulation: Add 50 µL of PHA solution (at a pre-determined optimal concentration) to all wells except for the unstimulated control wells, to which 50 µL of medium is added.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Radiolabeling: 18-24 hours before harvesting, add 1 µCi of [3H]-Thymidine in 20 µL of medium to each well.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters extensively with PBS to remove unincorporated [3H]-Thymidine.
-
Measurement: Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the mean CPM for each triplicate. The percentage of inhibition is calculated as: [1 - (CPM of Flunisolide-treated, PHA-stimulated cells / CPM of vehicle-treated, PHA-stimulated cells)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the log of the Flunisolide concentration.
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a ligand (Flunisolide) for the glucocorticoid receptor.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for Flunisolide binding to the glucocorticoid receptor.
Materials:
-
Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or thymus).
-
Radiolabeled glucocorticoid (e.g., [3H]-Dexamethasone).
-
Unlabeled Flunisolide and other competing ligands.
-
Assay buffer (e.g., Tris-HCl with molybdate and dithiothreitol).
-
Dextran-coated charcoal suspension.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Procedure:
-
Cytosol Preparation: Homogenize the tissue (e.g., rat liver) in a cold buffer and centrifuge at high speed to obtain the cytosolic fraction containing the GR.
-
Binding Reaction: In a series of tubes, incubate a fixed amount of cytosol with a constant concentration of radiolabeled glucocorticoid and increasing concentrations of unlabeled Flunisolide (for competitive binding) or increasing concentrations of radiolabeled glucocorticoid alone (for saturation binding).
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add a cold suspension of dextran-coated charcoal to each tube and incubate for a short period (e.g., 10 minutes) with occasional vortexing. The charcoal adsorbs the free radioligand.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Measurement: Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials with scintillation fluid. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis (Scatchard Plot): For saturation binding data, plot the ratio of bound/free radioligand against the concentration of bound radioligand. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax. For competitive binding, the IC50 can be determined and used to calculate the Ki.
Conclusion
The early research on Flunisolide firmly established its immunosuppressive properties, which are mediated through its high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression. In vitro studies from before the year 2000 provided quantitative evidence of its potent inhibition of lymphocyte proliferation, comparable to other clinically used corticosteroids. While specific data on its effects on a broad panel of cytokines from this era is not as extensively documented in readily accessible literature, the foundational understanding of its mechanism of action as a GR agonist provided a strong basis for its anti-inflammatory and immunosuppressive effects. The experimental protocols developed and refined during this period were crucial for characterizing the pharmacological profile of Flunisolide and remain fundamental in the study of immunomodulatory compounds.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. lymphosign.com [lymphosign.com]
- 3. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin 1 production by human lung tissue. II. Inhibition by anti-inflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
Flunisolide: A Comprehensive Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunisolide is a synthetic corticosteroid belonging to the glucocorticoid class of drugs, valued for its potent anti-inflammatory properties.[1] It is primarily utilized in the management of asthma and allergic rhinitis.[1] This technical guide provides an in-depth exploration of the molecular structure, physicochemical characteristics, and biological activities of Flunisolide, with a focus on the experimental methodologies and data relevant to researchers and drug development professionals.
Molecular Structure and Identification
Flunisolide is a fluorinated steroid derivative with a complex polycyclic structure. Its chemical name is (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one.[1]
| Identifier | Value |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one[1] |
| CAS Number | 3385-03-3 |
| Molecular Formula | C₂₄H₃₁FO₆[1] |
| Molecular Weight | 434.5 g/mol [1] |
| SMILES | C[C@]12C--INVALID-LINK--(C)C)C(=O)CO)C--INVALID-LINK--C=C[C@]35C)F">C@@HO |
| InChI Key | XSFJVAJPIHIPKU-XWCQMRHXSA-N |
Physicochemical Properties
The physicochemical properties of Flunisolide are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Melting Point | Approximately 245 °C (with decomposition) |
| Solubility | Practically insoluble in water; soluble in acetone; sparingly soluble in chloroform; slightly soluble in methanol. |
| logP (Octanol-Water) | 2.5[1] |
| pKa | Data not readily available; however, as a neutral molecule, it is not expected to have a physiologically relevant pKa. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of Flunisolide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Flunisolide in chloroform-d₃ exhibits characteristic signals for its steroidal backbone and substituents. Key signals include those for the vinyl protons of the diene system, the proton at the fluorine-bearing carbon, and the methyl groups. For instance, the H-6 proton signal is split due to coupling with the adjacent fluorine atom.[2]
A detailed, assigned ¹H NMR spectrum with coupling constants is not publicly available in the searched literature. A generic protocol for obtaining such data is provided in the experimental section.
¹³C NMR: The carbon-13 NMR spectrum would provide detailed information about the carbon skeleton of Flunisolide.
Infrared (IR) Spectroscopy
The FT-IR spectrum of Flunisolide, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (hydroxyl groups) |
| ~1720 | C=O stretching (ketone) |
| ~1660 | C=O stretching (conjugated ketone) |
| ~1620, ~1600 | C=C stretching (diene) |
| ~1050 | C-O stretching (acetal) |
Note: These are approximate assignments based on typical steroid IR spectra. A detailed spectrum with precise peak assignments for Flunisolide is not available in the searched literature.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of Flunisolide.
A detailed experimental fragmentation pattern for Flunisolide is not publicly available. The expected fragmentation would involve losses of water, carbon monoxide, and cleavage of the side chain.
Mechanism of Action: Glucocorticoid Receptor Signaling
Flunisolide exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1]
Caption: Glucocorticoid receptor signaling pathway of Flunisolide.
Experimental Protocols
Synthesis of Flunisolide
A plausible synthesis of Flunisolide involves several steps starting from a suitable steroid precursor. The following is a generalized workflow based on known steroid chemistry.[3]
Caption: Generalized synthetic workflow for Flunisolide.
Detailed Methodology (Illustrative):
-
Dehydrogenation: The starting steroid is treated with a dehydrogenating agent, such as selenium dioxide, to introduce the 1,4-diene system in the A-ring.
-
Hydroxylation: The intermediate is subjected to microbial or chemical hydroxylation to introduce the 16α-hydroxyl group.
-
Acetonide Formation: The resulting 16α,17α-diol is reacted with acetone in the presence of an acid catalyst to form the cyclic 16,17-acetal (acetonide).
-
Fluorination: The 6α-fluoro group is introduced via an electrophilic fluorinating agent.
-
Side Chain Elaboration: The C17 side chain is elaborated to introduce the 21-hydroxyl group, often via a multi-step process involving the formation of a cyanohydrin followed by reduction and hydrolysis.
Glucocorticoid Receptor Binding Assay (Competitive Binding)
This protocol describes a general method to determine the binding affinity of Flunisolide to the glucocorticoid receptor.[4]
Caption: Workflow for a competitive glucocorticoid receptor binding assay.
Detailed Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable tissue source (e.g., rat liver) or use a commercially available purified receptor.
-
Ligand Preparation: Prepare a stock solution of a radiolabeled glucocorticoid, such as [³H]-Dexamethasone, of known specific activity.
-
Competitor Preparation: Prepare a series of dilutions of Flunisolide in a suitable buffer.
-
Incubation: In a multi-well plate, incubate a fixed amount of the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of Flunisolide. Include control wells with no competitor (total binding) and with a large excess of unlabeled Dexamethasone (non-specific binding).
-
Separation: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Measurement: Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Flunisolide concentration. Determine the IC₅₀ value (the concentration of Flunisolide that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Anti-Inflammatory Activity Assay (Inhibition of Cytokine Release)
This protocol outlines a general method for assessing the anti-inflammatory activity of Flunisolide by measuring the inhibition of pro-inflammatory cytokine release from stimulated immune cells.[5][6][7][8]
References
- 1. Flunisolide | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mpbio.com [mpbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
In Vivo Animal Models for Studying Nasalide (Flunisolide) Effects: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nasalide, the brand name for the synthetic corticosteroid flunisolide, is a cornerstone in the management of allergic rhinitis. Its therapeutic efficacy stems from its potent anti-inflammatory properties, primarily mediated through the activation of glucocorticoid receptors. For researchers and drug development professionals, robust in vivo animal models are indispensable for elucidating the mechanisms of action, evaluating efficacy, and exploring novel therapeutic strategies related to flunisolide and other corticosteroids. This guide provides a comprehensive overview of relevant animal models, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
Flunisolide, like other corticosteroids, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This process, known as transactivation and transrepression, leads to the decreased production of pro-inflammatory cytokines and chemokines, and the reduced survival and recruitment of inflammatory cells such as eosinophils.
Preliminary Investigations into the Systemic Absorption of Nasalide (Flunisolide Nasal Spray): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into the systemic absorption of Nasalide (flunisolide), a corticosteroid indicated for the management of seasonal or perennial rhinitis. This document summarizes key pharmacokinetic data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the systemic exposure profile of intranasally administered flunisolide.
Introduction
Flunisolide, the active ingredient in this compound, is a synthetic fluorinated corticosteroid with potent anti-inflammatory properties. When administered as a nasal spray, its primary therapeutic action is localized to the nasal mucosa. However, a portion of the administered dose can be systemically absorbed, necessitating a thorough understanding of its pharmacokinetic profile for a complete safety and efficacy assessment. This guide delves into the foundational studies that have characterized the systemic absorption, distribution, metabolism, and excretion of intranasal flunisolide.
Pharmacokinetic Profile
The systemic exposure to flunisolide following intranasal administration is influenced by several factors, including absorption from the nasal mucosa and the gastrointestinal tract (from the swallowed portion of the dose), and extensive first-pass metabolism in the liver.
Bioavailability
Clinical studies have demonstrated that approximately 50% of an intranasally administered dose of flunisolide reaches the systemic circulation.[1][2][3] This is in contrast to the oral bioavailability of flunisolide, which is significantly lower at about 20% due to substantial first-pass metabolism.[2][3][4] In patients with active rhinitis, the bioavailability of intranasal flunisolide has been reported to average 62.4%.[1]
Metabolism and Elimination
Following absorption, flunisolide is rapidly and extensively metabolized in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[4] The major metabolite is 6β-hydroxyflunisolide, which possesses significantly weaker corticosteroid activity compared to the parent compound.[2][4] This rapid conversion to a less active metabolite is a key factor in minimizing systemic corticosteroid effects.
The plasma half-life of flunisolide is relatively short, estimated to be between 1 to 2 hours.[2][3] Elimination of flunisolide and its metabolites occurs through both renal and fecal routes, with approximately half of the administered dose recovered in the urine and half in the feces.[2][3]
Quantitative Data on Systemic Exposure
The following tables summarize the available quantitative pharmacokinetic data for flunisolide. It is important to note that specific Cmax, Tmax, and AUC data for the intranasal route are not consistently reported in publicly available literature. The data for the inhaled route are provided for context and comparison.
Table 1: Pharmacokinetic Parameters of Flunisolide (Inhaled Administration)
| Parameter | Value | Study Population | Analytical Method |
| Cmax (Maximum Plasma Concentration) | 3 to 9 ng/mL | Healthy Volunteers | HPLC/MS/MS |
| Tmax (Time to Maximum Plasma Concentration) | 0.2 to 0.3 hours | Healthy Volunteers | HPLC/MS/MS |
| Terminal Half-life (t½) | 1.3 to 1.7 hours | Healthy Volunteers | HPLC/MS/MS |
Data from a study on inhaled flunisolide, provided as a reference for systemic exposure.
Table 2: Bioavailability of Flunisolide
| Route of Administration | Bioavailability | Study Population |
| Intranasal | ~50% | Healthy Subjects |
| Intranasal | 62.4% (average) | Patients with Active Rhinitis |
| Oral | ~20% | Healthy Subjects |
| Oral | 6.7% | Healthy Volunteers |
Experimental Protocols
Detailed methodologies from key studies are crucial for the interpretation of pharmacokinetic data. Below are descriptions of the experimental designs for pivotal investigations into flunisolide's systemic absorption.
Study Comparing Intranasal and Oral Flunisolide Administration
This study was designed to differentiate the local therapeutic effects from the systemic effects of flunisolide in patients with allergic rhinitis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Subject Population: Ninety-nine patients with a history of ragweed hayfever for at least two years and positive prick skin tests to ragweed.[1]
-
Dosing Regimens:
-
Duration: 4 weeks.[1]
-
Sample Collection: Daily symptom scores were recorded by patients. Blinded observers evaluated patients every two weeks.[1]
-
Analytical Method: The study focused on clinical efficacy outcomes rather than detailing plasma concentration analysis.
Pharmacokinetic Study of Inhaled Flunisolide
This investigation provided key pharmacokinetic parameters for systemically absorbed flunisolide following inhalation.
-
Study Design: A study in healthy volunteers to assess the pharmacokinetics and pharmacodynamics of inhaled flunisolide.
-
Subject Population: Healthy volunteers.
-
Dosing Regimens: Single inhaled doses of 0.5 mg, 1 mg, 2 mg, and 3 mg of flunisolide.
-
Sample Collection: Plasma samples were collected over 12 hours to measure flunisolide concentrations.
-
Analytical Method: Flunisolide plasma levels were quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS/MS) method.
Visualizations
The following diagrams illustrate the metabolic pathway of flunisolide and a generalized workflow for a pharmacokinetic study.
Caption: Metabolic pathway of flunisolide.
Caption: Generalized experimental workflow for a pharmacokinetic study.
Conclusion
The preliminary investigations into the systemic absorption of this compound reveal a favorable pharmacokinetic profile for a topically acting nasal corticosteroid. The intranasal bioavailability of approximately 50% is coupled with rapid and extensive first-pass metabolism to a significantly less active metabolite, and a short plasma half-life. These characteristics contribute to the minimal systemic effects observed at recommended therapeutic doses, underscoring the predominantly local action of intranasal flunisolide. Further research providing more detailed pharmacokinetic data from dedicated intranasal studies in diverse patient populations would be beneficial to further refine the understanding of its systemic exposure.
References
Methodological & Application
Application Notes and Protocols for Nasalide (Flunisolide) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nasalide, the brand name for the synthetic corticosteroid flunisolide, is primarily utilized for its potent anti-inflammatory properties.[1][2] Its mechanism of action is mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in inflammation and immune responses.[3][4] Upon binding to its ligand, the GR translocates to the nucleus, where it can either activate the transcription of anti-inflammatory genes or repress the expression of pro-inflammatory genes.[4][5] This document provides detailed experimental protocols for the application of this compound in cell culture to investigate its anti-inflammatory effects and mechanism of action.
Data Presentation
| Cell Line | Compound | IC50 Value | Reference |
| A549 | Cisplatin | 17.8 µM - 23.4 µM | [6] |
| Various Novel Compounds | 0.64 µM - 18.33 µg/mL | [1][7][8] | |
| BEAS-2B | Flunisolide | Effective at 0.1 - 10 µM | [3] |
| THP-1 | Etoposide | 1.2 ± 0.5 µM | [9] |
| Doxorubicin | 0.22 ± 0.01 µM | [9] | |
| Cisplatin | 5.3 ± 0.3 µM | [9] | |
| Triptolide | IC50s in nM range | [10] |
Experimental Protocols
Cell Culture and Treatment
Recommended Cell Lines:
-
A549 (Human Lung Carcinoma): A widely used model for studying respiratory inflammation and the effects of corticosteroids.
-
BEAS-2B (Human Bronchial Epithelial Cells): A non-cancerous cell line relevant for studying the effects of inhaled corticosteroids on the airway epithelium.[11][12][13]
-
THP-1 (Human Monocytic Leukemia Cells): Can be differentiated into macrophage-like cells to study the effects of anti-inflammatory compounds on immune cells.[5][9][14]
Protocol:
-
Culture cells in the appropriate medium and conditions as recommended by the supplier (e.g., ATCC).
-
Seed cells in 96-well, 24-well, or 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Prepare a stock solution of this compound (flunisolide) in a suitable solvent, such as DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a pilot experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal working range and IC50 for your specific cell line.
-
For anti-inflammatory assays, pre-treat cells with this compound for 1-2 hours before stimulating with an inflammatory agent (e.g., lipopolysaccharide (LPS) at 1 µg/mL or tumor necrosis factor-alpha (TNF-α) at 10 ng/mL).
-
Incubate cells for the desired period (e.g., 24 hours for cytokine analysis).
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on the cultured cells.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24-72 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-Inflammatory Assay: Cytokine Quantification (ELISA)
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines.
Protocol:
-
Seed cells in a 24-well or 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS or TNF-α) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. Follow the manufacturer's instructions for the specific kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution. The absorbance is then read on a microplate reader.
-
Calculate the percentage of cytokine inhibition compared to the stimulated, untreated control.
Mechanism of Action Study: Western Blot for Glucocorticoid Receptor (GR)
This protocol assesses the expression levels of the glucocorticoid receptor.
Protocol:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the glucocorticoid receptor (e.g., anti-GR antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Inhibition of MIF with an Allosteric Inhibitor Triggers Cell Cycle Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 11. Ursodeoxycholic acid ameliorates cell migration retarded by the SARS-CoV-2 spike protein in BEAS-2B human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Human Bronchial Epithelial Cells (BEAS-2B) to Study Immunological Markers Resulting From Exposure to PM2.5 Organic Extract from Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay between nuclear factor-κB, p38 MAPK, and glucocorticoid receptor signaling synergistically induces functional TLR2 in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3 in acute myeloid leukemia facilitates natural killer cell-mediated surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Respiratory Studies Using Flunisolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Flunisolide in preclinical in vivo models of respiratory diseases, with a focus on allergic asthma. Detailed protocols for disease induction, drug administration, and endpoint analysis are provided to facilitate the robust evaluation of Flunisolide's therapeutic potential.
Introduction
Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties.[1] It functions as a glucocorticoid receptor (GR) agonist, and upon binding to its receptor, the complex translocates to the nucleus to modulate the transcription of target genes.[2] This action leads to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins, making it an effective treatment for inflammatory respiratory conditions such as asthma and allergic rhinitis.[1] These protocols are designed to assess the efficacy of Flunisolide in established murine models of respiratory inflammation.
Data Presentation
The following tables summarize the quantitative effects of Flunisolide on key inflammatory and physiological parameters as reported in preclinical and clinical studies.
Table 1: Effect of Intranasal Flunisolide on Inflammatory Mediators in a Murine Model of Silicosis
| Treatment Group | Dose (µ g/mouse ) | MIP-1α/CCL-3 (pg/mL) | MIP-2/CXCL-2 (pg/mL) | TNF-α (pg/mL) | TGF-β (pg/mL) |
| Saline Control | - | ~50 | ~100 | ~25 | ~150 |
| Silica Control | - | ~250 | ~400 | ~150 | ~400 |
| Flunisolide | 0.3 | ~150 | ~300 | ~150 | ~400 |
| Flunisolide | 1 | ~125 | ~200 | ~150 | ~400 |
| Flunisolide | 10 | ~100 | ~150 | ~75 | ~250 |
| p < 0.05 as compared to silica-challenged animals. Data adapted from a study on silica-induced lung pathology in mice.[3] |
Table 2: In Vitro Inhibition of Inflammatory Mediators by Flunisolide
| Inflammatory Mediator | Flunisolide Concentration (µM) | Percent Inhibition (%) |
| ICAM-1 Expression | 10 | 30 |
| GM-CSF Release | 10 | 60 |
| IL-5 Release | 10 | 70 |
| Data adapted from a study on a human bronchial epithelial cell line stimulated with TNF-α.[2] |
Table 3: Effect of Flunisolide Nasal Spray on Allergic Rhinitis in Children
| Parameter | Before Treatment | After Treatment (100 µ g/day for 3 months) | p-value |
| Nasal Eosinophils (cells/µL) | (Mean value not specified) | Significant Reduction | < 0.001 |
| Nasal IgE Concentration | (Mean value not specified) | Significant Reduction | < 0.02 |
| Clinical Symptoms | (Mean score not specified) | Significant Reduction | < 0.001 |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in mice, which is a widely used model to test anti-inflammatory therapeutics like Flunisolide.[4][5]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Flunisolide solution
-
Mice (e.g., BALB/c strain, 6-8 weeks old)
Procedure:
1. Sensitization:
- On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in sterile PBS.
- For the control group, administer an i.p. injection of alum in PBS without OVA.
2. Allergen Challenge:
- From Day 21 to Day 27, expose the mice to an aerosol of 1% OVA in sterile PBS for 30 minutes each day. This can be done using a whole-body exposure chamber or a nose-only inhalation system.
- The control group should be exposed to a PBS aerosol.
3. Flunisolide Treatment:
- Beginning on Day 21, administer Flunisolide or vehicle control to the treatment groups prior to each OVA challenge.
- Intranasal Administration: Administer 10-50 µL of Flunisolide solution (e.g., at doses of 0.3, 1, or 10 µ g/mouse ) into the nares of the mice.[3] Ensure slow administration to prevent fluid from entering the lungs.
- Inhalation Administration: Alternatively, Flunisolide can be delivered via aerosolization, similar to the OVA challenge. The concentration of the Flunisolide solution will need to be optimized based on the nebulizer output and desired lung deposition.
4. Endpoint Analysis (24-48 hours after the final challenge):
- Airway Hyperresponsiveness (AHR) Measurement: Assess AHR using whole-body plethysmography in response to increasing concentrations of methacholine.
- Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA.
- Lung Histology: Harvest lung tissue for histological analysis to assess inflammation, mucus production, and airway remodeling.
Protocol 2: Intranasal Administration of Flunisolide
This protocol details the procedure for the intranasal delivery of Flunisolide to mice.
Materials:
-
Flunisolide solution at the desired concentration
-
Micropipette and sterile tips
-
Anesthesia (optional, e.g., isoflurane)
Procedure:
-
Gently restrain the mouse. If using anesthesia, ensure the animal is lightly anesthetized.
-
Hold the mouse in a supine position.
-
Using a micropipette, slowly dispense a small volume (5-10 µL) of the Flunisolide solution into one nostril.
-
Allow the mouse to inhale the droplet.
-
Repeat for the other nostril, alternating between nostrils until the full dose has been administered. The total volume should typically not exceed 50 µL.
Protocol 3: Measurement of Airway Hyperresponsiveness (AHR) using Whole-Body Plethysmography
This non-invasive method is used to assess airway obstruction in conscious, unrestrained mice.[6]
Materials:
-
Whole-body plethysmograph system
-
Nebulizer
-
Methacholine solutions of increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL in sterile PBS)
Procedure:
-
Calibrate the plethysmograph according to the manufacturer's instructions.
-
Place a mouse in the main chamber and allow it to acclimatize for at least 10-15 minutes.
-
Record baseline readings for 3-5 minutes.
-
Nebulize sterile PBS into the chamber for 2-3 minutes and record the response for 3-5 minutes.
-
Sequentially nebulize increasing concentrations of methacholine, recording the response for 3-5 minutes after each concentration.
-
The primary parameter measured is the enhanced pause (Penh), which is a calculated value that correlates with airway resistance. An increase in Penh indicates greater airway obstruction.
Visualizations
Signaling Pathway
The primary mechanism of action for Flunisolide is through its interaction with the glucocorticoid receptor, leading to the modulation of gene expression and a potent anti-inflammatory effect.
Caption: Glucocorticoid Receptor Signaling Pathway of Flunisolide.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study evaluating Flunisolide in a mouse model of allergic asthma.
Caption: Workflow for OVA-Induced Asthma Model and Flunisolide Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal Flunisolide Suppresses Pathological Alterations Caused by Silica Particles in the Lungs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Inhaled Ovalbumin Exposure Induces Antigen-Dependent but Not Antigen-Specific Inhalational Tolerance in a Murine Model of Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nasalide (Flunisolide) Concentration in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nasalide (flunisolide) is a synthetic corticosteroid with potent anti-inflammatory properties utilized in the management of allergic rhinitis and asthma.[1] Accurate quantification of flunisolide concentrations in tissue is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action at the site of inflammation. This document provides detailed application notes and protocols for the measurement of flunisolide in tissue samples using state-of-the-art analytical techniques.
Analytical Techniques Overview
The primary methods for the quantification of flunisolide in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).[2] Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), can also be employed for the detection of corticosteroids.[3]
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies.[4]
-
HPLC with UV or PDA detection is a robust and widely available technique suitable for higher concentration ranges.[5]
-
Immunoassays provide high-throughput capabilities but may have limitations regarding specificity due to potential cross-reactivity with other steroids.[3]
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Application Note
This LC-MS/MS method is designed for the sensitive and selective quantification of flunisolide in various tissue types. The protocol involves tissue homogenization, liquid-liquid extraction (LLE) for sample cleanup, and analysis by reverse-phase chromatography coupled to a tandem mass spectrometer.
Experimental Protocol
1. Tissue Sample Preparation:
-
Homogenization:
-
Accurately weigh approximately 100-200 mg of frozen tissue.
-
Add 3 volumes of ice-cold lysis buffer (e.g., RIPA buffer or a simple phosphate-buffered saline with protease inhibitors).
-
Homogenize the tissue on ice using a bead beater or an ultrasonic homogenizer until no visible tissue fragments remain.[3]
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for extraction.
-
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of the tissue homogenate supernatant, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled flunisolide or a structurally similar corticosteroid).
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for flunisolide and the internal standard should be optimized.
-
Data Presentation
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 15 nmol/kg (liver), 1.6 nmol/kg (adipose) for corticosterone | [6] |
| Limit of Detection (LOD) | 0.07 nmol/kg (adipose) for hydrocortisone | [6] |
| Recovery | >85% | [7] |
| Precision (%RSD) | <15% | [7] |
| Accuracy (%Bias) | ±15% | [7] |
II. High-Performance Liquid Chromatography (HPLC) Method
Application Note
This HPLC method is suitable for the quantification of flunisolide in tissue samples where higher concentrations are expected. The protocol employs tissue homogenization followed by solid-phase extraction (SPE) for sample cleanup and analysis by reverse-phase HPLC with UV detection.
Experimental Protocol
1. Tissue Sample Preparation:
-
Homogenization: Follow the same procedure as described in the LC-MS/MS protocol.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the tissue homogenate supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the flunisolide with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. HPLC Analysis:
-
Chromatographic Conditions:
Data Presentation
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.999 | [9] |
| Recovery | 97-103% | [9] |
| Precision (%RSD) | < 2.0% | [9] |
| Accuracy (%Bias) | ± 3.0% | [9] |
| Solution Stability | 48 hours at 5°C | [9] |
III. Immunoassay Methods (ELISA/RIA)
Application Note
Immunoassays can be a high-throughput screening tool for flunisolide in tissue homogenates. Commercially available ELISA or RIA kits for corticosteroids may be used, but validation for flunisolide specificity and matrix effects is crucial.[3]
Experimental Protocol (General ELISA)
1. Tissue Sample Preparation:
-
Homogenization: Follow the same procedure as described in the LC-MS/MS protocol. The supernatant may require further dilution with the assay buffer provided in the kit.
2. ELISA Procedure (Sandwich ELISA example):
-
Coat a 96-well plate with a capture antibody specific for corticosteroids and incubate overnight.[10]
-
Wash the plate and block non-specific binding sites.[10]
-
Add diluted tissue homogenate samples and standards to the wells and incubate.[10]
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).[10]
-
Wash the plate and add the enzyme substrate.[10]
-
Stop the reaction and measure the absorbance at the appropriate wavelength.[10]
-
Calculate the flunisolide concentration based on the standard curve.[10]
Data Presentation
| Parameter | Value | Reference |
| Sensitivity | Dependent on the specific kit used. | [11] |
| Specificity | Must be validated for cross-reactivity with other steroids. | [12] |
| Spike and Recovery | Should be within 80-120% | [13] |
| Linearity of Dilution | Consistent results upon serial dilution. | [13] |
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway for Flunisolide.
Caption: LC-MS/MS Experimental Workflow for Flunisolide Analysis.
Caption: HPLC Experimental Workflow for Flunisolide Analysis.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Analysis of steroids from normal and tumor tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of corticosteroids in human adrenal tissue by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rr-americas.woah.org [rr-americas.woah.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the Analysis of Flunisolide Nasal Spray | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 10. sinobiological.com [sinobiological.com]
- 11. alpco.com [alpco.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Flunisolide in Asthma Models
Introduction
Flunisolide is a synthetic corticosteroid with potent topical anti-inflammatory and anti-allergic properties, primarily used for the maintenance treatment of asthma.[1][2] As a member of the glucocorticoid family, it helps control asthma symptoms and improve lung function by preventing the inflammation and swelling in the lungs that characterize an asthma attack.[3][4] Flunisolide acts as an agonist for the glucocorticoid receptor (GR), modulating gene expression to suppress inflammatory responses.[3][5] These application notes provide a comprehensive overview of Flunisolide's mechanism of action, its application in preclinical asthma models, and detailed protocols for its evaluation.
Mechanism of Action: Glucocorticoid Receptor Signaling
Inhaled corticosteroids, including Flunisolide, exert their anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm of airway epithelial cells.[5] This binding event initiates a cascade of cellular processes: the Flunisolide-GR complex translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on DNA. This interaction leads to the repression of pro-inflammatory genes (e.g., those encoding for cytokines like IL-4, IL-5, and TNF-α) and the activation of anti-inflammatory genes, ultimately reducing airway inflammation.[3][5]
Applications in Preclinical Asthma Models
Flunisolide has been shown to effectively suppress key pathological features of asthma in various experimental models. Its therapeutic effects are broad, targeting multiple aspects of the inflammatory cascade.
Inhibition of Inflammatory Mediators
Flunisolide significantly reduces the production of multiple pro-inflammatory cytokines and chemokines involved in asthma pathogenesis.[6] In human bronchial epithelial cells, Flunisolide inhibits the TNF-α-induced release of GM-CSF and IL-5.[7] Studies in mouse models have shown its ability to decrease levels of TNF-α, TGF-β, and various chemokines (KC/CXCL-1, MIP-1α/CCL-3, MIP-2/CXCL-2) in bronchoalveolar lavage fluid.[8] Furthermore, treatment with Flunisolide has been demonstrated to lower levels of exhaled nitric oxide and nitrotyrosine, which are markers of airway inflammation.[9]
Quantitative Data Summary
The efficacy of Flunisolide has been quantified in various in vitro and clinical settings. The tables below summarize key findings.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Flunisolide
| Cell Line | Stimulant | Mediator | Flunisolide Concentration | Percent Inhibition | Reference |
|---|---|---|---|---|---|
| BEAS-2B (Human Bronchial Epithelial) | TNF-α | ICAM-1 Expression | 10 µM | 30% | [7] |
| BEAS-2B (Human Bronchial Epithelial) | TNF-α | GM-CSF Release | 10 µM | 60% | [7] |
| BEAS-2B (Human Bronchial Epithelial) | TNF-α | IL-5 Release | 10 µM | 70% |[7] |
Table 2: Clinical Efficacy of Flunisolide in Pediatric and Adolescent Asthma
| Parameter | Patient Population | Flunisolide Dose | Comparator | Outcome | Reference |
|---|---|---|---|---|---|
| Asthma Severity & Albuterol Use | Children (12-72 months) | 750 µ g/day (nebulized) | Placebo | ~40% reduction from baseline | [10] |
| Asthma Exacerbations (per year) | Children (10-17 years) | 1500 µ g/day | Fluticasone (880 µ g/day ) | 4.0 ± 2.6 (Flunisolide) vs. 1.7 ± 1.66 (Fluticasone) | [11] |
| ER Visits (per year) | Children (10-17 years) | 1500 µ g/day | Fluticasone (880 µ g/day ) | 1.2 ± 1.74 (Flunisolide) vs. 0.23 ± 0.62 (Fluticasone) | [11] |
| Hospital Admissions (per year) | Children (10-17 years) | 1500 µ g/day | Fluticasone (880 µ g/day ) | 1.13 ± 1.45 (Flunisolide) vs. 0.2 ± 0.61 (Fluticasone) | [11] |
| School Days Lost (per year) | Children (10-17 years) | 1500 µ g/day | Fluticasone (880 µ g/day ) | 7.93 ± 6.7 (Flunisolide) vs. 1.4 ± 2.38 (Fluticasone) | [11] |
| FEV1 (% predicted) | Children (10-17 years) | 1500 µ g/day | Fluticasone (880 µ g/day ) | Significant improvement with Fluticasone over Flunisolide |[11] |
Experimental Protocols
Standardized protocols are essential for evaluating the efficacy of anti-asthma therapies like Flunisolide.[5] Preclinical evaluation typically relies on animal models that mimic key features of human asthma, such as airway hyperresponsiveness (AHR), inflammation, and airway remodeling.[5]
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is a classic approach to induce eosinophilic asthma, characterized by airway inflammation, mucus hypersecretion, and AHR.[12][13]
-
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide gel (Alum) adjuvant (InvivoGen)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Flunisolide solution for administration (intranasal or aerosol)
-
Ultrasonic nebulizer
-
-
Procedure:
-
Sensitization: On Day 0 and Day 7 (or 12/14), sensitize mice via an intraperitoneal (i.p.) injection of 10-50 µg OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL PBS.[12][14]
-
Challenge: Beginning on Day 14 or 20, challenge the mice for 20-30 minutes daily for 3-7 consecutive days.[12][14] The challenge is performed by placing mice in a chamber connected to an ultrasonic nebulizer generating an aerosol of 1-6% OVA in PBS.[12][15]
-
Treatment: Administer Flunisolide (e.g., intranasally) or vehicle control to respective groups of mice, typically starting one day before the first challenge and continuing daily throughout the challenge period.[8]
-
Assessment: 24-48 hours after the final OVA challenge, proceed with assessments such as AHR measurement, BAL fluid collection, and lung tissue harvesting.[12]
-
Protocol 2: Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and supernatant from the airways for quantifying inflammatory cell infiltration and mediator concentrations.[5]
-
Procedure:
-
Euthanize the mouse and expose the trachea via a midline incision.
-
Cannulate the trachea with an appropriate gauge catheter.
-
Secure the cannula with a suture.
-
Perform the lavage by instilling and gently withdrawing 0.5-1.0 mL of ice-cold sterile PBS through the tracheal cannula. Repeat this process 2-3 times.[5]
-
Pool the recovered fluid (BALF) and keep it on ice.
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Cell Analysis: Resuspend the cell pellet. Determine the total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[5]
-
Supernatant Analysis: Store the supernatant at -80°C. Use it to measure levels of cytokines, chemokines, and other inflammatory mediators via ELISA or other immunoassays.[8]
-
Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is measured by assessing the bronchoconstrictor response to an agent like methacholine.[5]
-
Procedure (Invasive Plethysmography):
-
Anesthetize, tracheostomize, and mechanically ventilate the mouse.
-
Place the mouse inside a whole-body plethysmograph.
-
Measure baseline lung resistance (Rrs) and compliance (Crs).
-
Administer aerosolized PBS (vehicle) followed by increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record changes in airway resistance and compliance for 3-5 minutes after each methacholine dose.[5][8]
-
AHR is expressed as the percentage increase in Rrs over the PBS baseline for each methacholine concentration.
-
Protocol 4: Histological Analysis of Lung Tissue
Histology allows for the qualitative and quantitative assessment of airway inflammation and remodeling.
-
Procedure:
-
After BAL fluid collection, perfuse the lungs with PBS via the right ventricle to remove blood.
-
Inflate and fix the lungs by instilling 10% neutral buffered formalin through the tracheal cannula at a constant pressure.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of peribronchial and perivascular inflammatory cell infiltration.
-
Periodic acid-Schiff (PAS): For detection of mucus production and goblet cell hyperplasia.
-
Picrosirius Red or Masson's Trichrome: For visualization and quantification of subepithelial collagen deposition (fibrosis).[8]
-
-
Analysis: Use light microscopy to examine the stained sections. Morphometric analysis can be performed using imaging software to quantify the degree of inflammation, mucus production, or fibrosis.[8]
-
References
- 1. Flunisolide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. A reappraisal of the clinical efficacy of nebulized flunisolide in pediatric asthma: the Italian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flunisolide: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. Flunisolide (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitory effects of inhaled flunisolide on inflammatory functions of alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intranasal Flunisolide Suppresses Pathological Alterations Caused by Silica Particles in the Lungs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flunisolide Decreases Exhaled Nitric Oxide and Nitrotyrosine Levels in Asthmatic Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Six-week trial of nebulized flunisolide nasal spray: efficacy in young children with moderately severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the efficacy of inhaled fluticasone propionate, 880 microg/day, with flunisolide, 1500 microg/day, in moderate-to-severe persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Protocol for Assessing the Anti-inflammatory Effects of Nasalide (Flunisolide)
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Nasalide, with its active ingredient flunisolide, is a corticosteroid prescribed for the management of allergic rhinitis.[1][2] Its therapeutic efficacy stems from its potent anti-inflammatory properties.[3][4] Flunisolide activates glucocorticoid receptors, which in turn modulate the expression of genes involved in the inflammatory cascade.[1][3][5] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in both in vitro and in vivo models, designed for researchers, scientists, and professionals in drug development. The methodologies outlined will enable the quantification of this compound's impact on key inflammatory markers and pathways.
Mechanism of Action
Flunisolide, a synthetic corticosteroid, exerts its anti-inflammatory effects by binding to and activating intracellular glucocorticoid receptors (GR).[2][4] This activated GR complex translocates to the nucleus, where it can influence gene expression in two primary ways:
-
Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), thereby downregulating the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.[6][7]
A key aspect of this transrepression is the inhibition of the NF-κB signaling pathway. In the presence of an inflammatory stimulus, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Corticosteroids like flunisolide can interfere with this process, leading to a reduction in the production of inflammatory mediators.
In Vitro Assessment of Anti-inflammatory Effects
This section details the protocol for evaluating the anti-inflammatory properties of flunisolide using a human nasal epithelial cell (HNEC) culture model.
Experimental Workflow: In Vitro Assessment
Protocol 1: Human Nasal Epithelial Cell (HNEC) Culture and Treatment
1.1. HNEC Culture:
-
Primary HNECs can be obtained from commercial vendors or isolated from nasal biopsies or brushings.[8][9][10]
-
Culture HNECs in a specialized airway epithelial cell growth medium at 37°C in a humidified incubator with 5% CO2.[10][11][12]
-
Expand the cells in culture flasks and subculture when they reach 80-90% confluency.
1.2. Cell Seeding:
-
Seed the HNECs into 24-well tissue culture plates at a density of 5 x 10^4 cells/well.
-
Allow the cells to adhere and grow to confluency for 24-48 hours.
1.3. Inflammatory Stimulation and Flunisolide Treatment:
-
Pre-treat the confluent HNEC monolayers with varying concentrations of flunisolide (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.[13]
-
Following pre-treatment, stimulate the cells with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), at a concentration of 10 ng/mL to induce an inflammatory response.[13]
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
Protocol 2: Analysis of Inflammatory Mediators
2.1. Supernatant Collection:
-
After the 24-hour incubation period, carefully collect the culture supernatants from each well.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Store the clarified supernatants at -80°C until analysis.
2.2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantify the concentrations of key pro-inflammatory cytokines and chemokines in the collected supernatants using commercially available ELISA kits.
-
Recommended analytes include Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
-
Follow the manufacturer's instructions for the ELISA procedure.
Protocol 3: Assessment of NF-κB Pathway Activation
3.1. Immunofluorescence for p65 Nuclear Translocation:
-
Grow HNECs on sterile glass coverslips in 24-well plates and treat as described in Protocol 1.1-1.3, with a shorter incubation time (e.g., 30-60 minutes) after TNF-α stimulation.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
3.2. Western Blot for Phosphorylated IκBα:
-
After treatment as described in Protocol 1.1-1.3 (with a shorter incubation time, e.g., 15-30 minutes post-stimulation), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of IκBα.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the levels of phosphorylated IκBα to a loading control, such as β-actin.
Data Presentation: In Vitro Results
Table 1: Effect of Flunisolide on Cytokine/Chemokine Secretion from HNECs
| Treatment Group | GM-CSF (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
|---|---|---|---|
| Vehicle Control | |||
| TNF-α (10 ng/mL) | |||
| TNF-α + Flunisolide (0.1 µM) | |||
| TNF-α + Flunisolide (1 µM) |
| TNF-α + Flunisolide (10 µM) | | | |
Table 2: Effect of Flunisolide on NF-κB Pathway Activation
| Treatment Group | % of Cells with Nuclear p65 | Relative Phospho-IκBα Levels |
|---|---|---|
| Vehicle Control | ||
| TNF-α (10 ng/mL) |
| TNF-α + Flunisolide (1 µM) | | |
In Vivo Assessment of Anti-inflammatory Effects
This section provides a detailed protocol for assessing the anti-inflammatory effects of this compound in a murine model of allergic rhinitis.
Experimental Workflow: In Vivo Assessment
Protocol 4: Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model
4.1. Animals:
-
Use 6-8 week old female BALB/c mice.
4.2. Sensitization:
-
On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
4.3. Challenge and Treatment:
-
From day 14 to day 21, challenge the mice daily with an intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in saline) into each nostril.
-
Thirty minutes prior to each OVA challenge, administer 10 µL of this compound (flunisolide) solution or vehicle control intranasally.
Protocol 5: Evaluation of Allergic Rhinitis Symptoms and Inflammatory Markers
5.1. Symptom Scoring:
-
On day 21, immediately after the final OVA challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.
5.2. Nasal Lavage Fluid (NALF) Collection:
-
Twenty-four hours after the final challenge, euthanize the mice.
-
Perform nasal lavage by instilling and collecting 1 mL of sterile PBS through the nasal cavity.[5]
-
Centrifuge the NALF at 1,500 rpm for 10 minutes at 4°C.
5.3. NALF Analysis:
-
Resuspend the cell pellet and perform a total and differential cell count to determine the number of eosinophils and other inflammatory cells.
-
Store the supernatant at -80°C for cytokine analysis.
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant inflammatory mediators (e.g., TNF-α, IFN-γ) in the NALF supernatant by ELISA.
Protocol 6: Histological Analysis of Nasal Tissue
6.1. Tissue Collection and Processing:
-
After NALF collection, decapitate the mice and fix the heads in 10% neutral buffered formalin for 24 hours.
-
Decalcify the heads in a suitable decalcification solution.
-
Process the tissues, embed in paraffin, and cut 4-5 µm thick sections.
6.2. Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammatory cell infiltration.
-
Use Periodic acid-Schiff (PAS) stain to visualize and quantify goblet cell hyperplasia.
6.3. Histological Scoring:
-
Examine the stained sections under a light microscope and score the degree of inflammation semi-quantitatively based on the following parameters:
-
Eosinophil Infiltration: (0: none; 1: mild; 2: moderate; 3: severe)
-
Epithelial Thickness: Measure the thickness of the nasal epithelium at multiple points.
-
Goblet Cell Hyperplasia: (0: none; 1: mild; 2: moderate; 3: severe)
-
Data Presentation: In Vivo Results
Table 3: Effect of Flunisolide on Allergic Rhinitis Symptoms
| Treatment Group | Sneezing Counts (per 15 min) | Nasal Rubbing Counts (per 15 min) |
|---|---|---|
| Control (Saline) | ||
| OVA + Vehicle |
| OVA + Flunisolide | | |
Table 4: Effect of Flunisolide on Inflammatory Cells and Cytokines in NALF
| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
|---|---|---|---|---|---|
| Control (Saline) | |||||
| OVA + Vehicle |
| OVA + Flunisolide | | | | | |
Table 5: Histological Scoring of Nasal Inflammation
| Treatment Group | Eosinophil Infiltration Score | Epithelial Thickness (µm) | Goblet Cell Hyperplasia Score |
|---|---|---|---|
| Control (Saline) | |||
| OVA + Vehicle |
| OVA + Flunisolide | | | |
Signaling Pathway Diagram
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB inhibitors impair lung epithelial tight junctions in the absence of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fivephoton.com [fivephoton.com]
- 6. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of an allergic rhinitis model in mice for the evaluation of nasal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Using Nasalide (Flunisolide) as a Tool for Studying Glucocorticoid Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nasalide, the brand name for the synthetic corticosteroid flunisolide, serves as a potent tool for investigating the intricate mechanisms of glucocorticoid signaling. As an agonist of the glucocorticoid receptor (GR), flunisolide can be utilized in a variety of in vitro and in vivo experimental systems to dissect the molecular pathways governed by glucocorticoids. These pathways play critical roles in inflammation, immunity, metabolism, and cellular proliferation. This document provides detailed application notes and experimental protocols for researchers employing flunisolide to study glucocorticoid receptor biology and its downstream effects.
Flunisolide is a derivative of fluocinolone acetonide and functions by binding to the cytoplasmic glucocorticoid receptor.[1] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the flunisolide-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[2][3]
These application notes will guide researchers in utilizing flunisolide to explore these signaling events, offering a comparison with other commonly used glucocorticoids like dexamethasone.
Data Presentation: Quantitative Analysis of Glucocorticoid Activity
| Glucocorticoid | Relative Binding Affinity (RBA)¹ | Equilibrium Dissociation Constant (Kd) (nM) | Reference Compound |
| Flunisolide | 190[4] | Not Reported | Dexamethasone |
| Dexamethasone | 100[4] | 9.36[5] | Dexamethasone |
| Budesonide | 935[4] | 1.32[6] | Dexamethasone |
| Fluticasone Propionate | 1775[4] | 0.49[5] | Dexamethasone |
| Mometasone Furoate | 2100[4] | Not Reported | Dexamethasone |
| Fluticasone Furoate | 2989[4] | Not Reported | Dexamethasone |
¹Relative binding affinity is expressed relative to dexamethasone (RBA = 100).
| Glucocorticoid | Assay | EC50 / IC50 (nM) | Cell Line |
| Dexamethasone | GRE Transactivation (EC50) | 36[7] | A549 |
| Budesonide | GRE Transactivation (EC50) | 1.1[7] | A549 |
| Fluticasone Propionate | GRE Transactivation (EC50) | 0.98[7] | A549 |
| Dexamethasone | NF-κB Inhibition (IC50) | 0.5[5] | A549 |
| Budesonide | NF-κB Inhibition (IC50) | 0.027[5] | A549 |
| Fluticasone Propionate | NF-κB Inhibition (IC50) | 0.005[5] | A549 |
| Dexamethasone | GM-CSF Release Inhibition (IC50) | 2.2[7] | A549 |
| Budesonide | GM-CSF Release Inhibition (IC50) | 0.05[7] | A549 |
| Fluticasone Propionate | GM-CSF Release Inhibition (IC50) | 0.018[7] | A549 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical Glucocorticoid Signaling Pathway Activated by Flunisolide.
Caption: General Experimental Workflow for Characterizing Flunisolide's Glucocorticoid Activity.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol determines the relative binding affinity of flunisolide for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled glucocorticoid ligand.
Materials:
-
Purified recombinant human GR or cytosolic extract from GR-expressing cells
-
Radiolabeled ligand (e.g., [³H]-dexamethasone)
-
Unlabeled flunisolide and dexamethasone (for standard curve)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled flunisolide and dexamethasone in the assay buffer.
-
Dilute the radiolabeled ligand to a final concentration approximately equal to its Kd.
-
Prepare the GR-containing solution in the assay buffer.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the GR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled flunisolide or dexamethasone.
-
Include tubes with only the radiolabeled ligand and GR (total binding) and tubes with a large excess of unlabeled dexamethasone (non-specific binding).
-
Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of ice-cold dextran-coated charcoal suspension to each tube to adsorb the free radiolabeled ligand.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the bound ligand) to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) for both flunisolide and dexamethasone.
-
Calculate the Relative Binding Affinity (RBA) of flunisolide relative to dexamethasone using the formula: RBA = (IC50 of Dexamethasone / IC50 of Flunisolide) x 100.
-
GRE-Luciferase Reporter Gene Assay
This assay measures the ability of flunisolide to activate gene transcription through GR binding to glucocorticoid response elements (GREs).
Materials:
-
A suitable cell line (e.g., A549, HeLa)
-
A reporter plasmid containing multiple GREs upstream of a luciferase gene
-
A transfection reagent
-
Cell culture medium and supplements
-
Flunisolide and dexamethasone
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells to 70-80% confluency in a 96-well plate.
-
Transfect the cells with the GRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Allow the cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of flunisolide and dexamethasone in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for flunisolide and dexamethasone.
-
Western Blot Analysis of NF-κB Transrepression
This protocol assesses the ability of flunisolide to inhibit the activation of the pro-inflammatory transcription factor NF-κB. A common readout is the prevention of the degradation of the inhibitory protein IκBα.
Materials:
-
A suitable cell line (e.g., A549, THP-1)
-
Flunisolide
-
An inflammatory stimulus (e.g., TNF-α, LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of flunisolide for 1-2 hours.
-
Stimulate the cells with the inflammatory agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
Include untreated, flunisolide-only, and stimulus-only controls.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Determine the concentration-dependent inhibition of IκBα degradation by flunisolide. An IC50 can be calculated if a dose-response is observed.
-
Quantitative PCR (qPCR) for Glucocorticoid-Responsive Genes
This protocol measures changes in the mRNA expression of GR target genes in response to flunisolide treatment.
Materials:
-
A suitable cell line or primary cells
-
Flunisolide
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., GILZ, FKBP5, DUSP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat the cells with flunisolide at various concentrations and for different time points (e.g., 4, 8, 24 hours).
-
Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA.
-
-
qPCR:
-
Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle control.
-
Analyze the dose- and time-dependent effects of flunisolide on the expression of GR target genes.
-
Application Example: Inhibition of Pro-inflammatory Mediators
In a study on human bronchial epithelial cells (BEAS-2B), flunisolide was shown to effectively inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and the release of the eosinophil-activating cytokines Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-5 (IL-5).[8] At a concentration of 10 µM, flunisolide inhibited these functions by 30%, 60%, and 70%, respectively.[8] This demonstrates the utility of flunisolide in studying the transrepressive effects of glucocorticoids on key inflammatory pathways in airway epithelial cells.
Conclusion
This compound (flunisolide) is a valuable and potent tool for researchers investigating glucocorticoid signaling. Its well-defined mechanism of action as a GR agonist allows for its application in a range of assays to probe receptor binding, transcriptional activation and repression, and the regulation of downstream cellular processes. By following the detailed protocols provided and considering the comparative quantitative data, researchers can effectively employ flunisolide to advance our understanding of the multifaceted roles of glucocorticoids in health and disease.
References
- 1. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qeios.com [qeios.com]
- 3. Flunisolide | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for delivering Flunisolide in laboratory settings
Application Notes: Laboratory Delivery of Flunisolide
Introduction
Flunisolide, a synthetic corticosteroid with potent anti-inflammatory activity, is widely used in research to investigate respiratory diseases, inflammatory pathways, and drug delivery systems.[1][2] As a glucocorticoid receptor activator, its mechanism of action involves suppressing inflammation by inhibiting the production of inflammatory mediators.[3] Effective and reproducible delivery of Flunisolide in laboratory settings is critical for obtaining reliable experimental results. These application notes provide detailed protocols and data for delivering Flunisolide via solutions for in vitro assays and aerosolized forms for respiratory models.
Solution-Based Delivery for In Vitro & Ex Vivo Assays
The most common method for delivering Flunisolide in cell culture and tissue perfusion studies is through solubilization in an appropriate vehicle. Due to its practical insolubility in water, organic solvents are required for initial stock solution preparation.[4][5][6][7]
Data Presentation: Solubility and Stock Solutions
Proper preparation of stock solutions is the first step in most in vitro experiments. The choice of solvent and subsequent dilution steps are crucial to avoid precipitation and ensure accurate dosing.
Table 1: Flunisolide Stock Solution Preparation Protocols
| Protocol | Stock Solution Concentration | Solvent System & Procedure | Storage Conditions |
|---|---|---|---|
| DMSO-Based | 20.8 mg/mL | Dissolve Flunisolide in 100% DMSO. | -80°C for up to 2 years; -20°C for up to 1 year. Aliquot to avoid freeze-thaw cycles.[3] |
| Aqueous (for Perfusion) | 0.00025 to 0.25 mg/mL | Prepare aqueous solutions for direct perfusion of tissues like human nasal cilia.[8] | Prepare fresh for each experiment. |
| Nasal Solution Standard | 250 µg/mL | Dissolve ~12.5 mg of Flunisolide standard in 10 mL of acetonitrile, sonicate to dissolve, and dilute to 50 mL with water.[9] | As per laboratory standard operating procedures. |
Table 2: Example Working Concentrations for In Vitro Studies
| Cell/Tissue Model | Application | Working Concentration Range | Vehicle/Solvent System |
|---|---|---|---|
| BEAS-2B Cells | Inhibition of ICAM-1 expression and cytokine release | 0.1 - 10 µM | DMSO, further diluted in culture medium |
| Calu-3 Cells | Drug transport studies | 115 µM | DMSO, further diluted in transport buffer |
| Human Nasal Cilia | Ciliary beating frequency (CBF) analysis | 0.00025 - 0.25 mg/mL | Aqueous solution |
Experimental Protocols
Protocol 1: Preparation of Flunisolide Stock and Working Solutions for Cell Culture
This protocol details the preparation of a high-concentration stock solution in DMSO and subsequent dilution to working concentrations for treating cells in culture.
Materials:
-
Flunisolide powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
Procedure:
-
Stock Solution (e.g., 10 mM): a. Calculate the mass of Flunisolide powder needed for the desired volume and concentration (Molar Mass of Flunisolide: ~434.5 g/mol ). b. Aseptically weigh the Flunisolide powder and transfer it to a sterile tube. c. Add the calculated volume of DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. f. Store aliquots at -20°C or -80°C.[3]
-
Working Solution: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 10 µM). c. Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Prepare a vehicle control using the same final concentration of DMSO. d. Use the working solution immediately for cell treatment.
Protocol 2: In Vitro Treatment of BEAS-2B Cells with Flunisolide
This protocol provides a general workflow for studying the anti-inflammatory effects of Flunisolide on a human bronchial epithelial cell line.
Materials:
-
BEAS-2B cells cultured in appropriate flasks or plates
-
Flunisolide working solutions (prepared as in Protocol 1)
-
Vehicle control (culture medium with DMSO)
-
Inflammatory stimulus (e.g., TNF-alpha)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kit, ELISA kit)
Procedure:
-
Cell Seeding: Seed BEAS-2B cells in multi-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment.
-
Pre-treatment: a. Remove the culture medium from the wells and wash once with sterile PBS. b. Add fresh culture medium containing the desired concentrations of Flunisolide (e.g., 0.1, 1, 10 µM) or the vehicle control. c. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
Inflammatory Challenge: a. Without removing the Flunisolide-containing medium, add the inflammatory stimulus (e.g., TNF-alpha) to the wells at a pre-determined optimal concentration. b. Incubate for the desired experimental duration (e.g., 24 hours for cytokine release).[3]
-
Sample Collection & Analysis: a. Collect the cell culture supernatant for analysis of secreted proteins like GM-CSF and IL-5 via ELISA.[3] b. Lyse the cells to extract RNA or protein for analysis of gene expression (e.g., ICAM-1) via qPCR or Western blot.
Aerosolized Delivery for Respiratory Models
For studies mimicking inhalation therapy, Flunisolide must be delivered as an aerosol. Its relatively high water solubility makes it superior to many other inhaled corticosteroids (ICSs) for nebulization.[10] Laboratory methods can involve nebulizers or specialized aerosol generation equipment.
Data Presentation: Aerosol Characteristics
The efficacy of inhaled therapies is highly dependent on the aerodynamic properties of the aerosol particles.
Table 3: Comparative Aerosol Delivery Parameters
| Parameter | Flunisolide (HFA pMDI + Spacer) | Flunisolide (CFC pMDI) | Budesonide/Beclomethasone |
|---|---|---|---|
| Propellant | Hydrofluoroalkane (HFA) | Chlorofluorocarbon (CFC) | Varies |
| Formulation Type | Solution[11] | Suspension[11] | Typically suspensions |
| Lung Deposition (% of dose) | ~40-68%[11][12] | ~17-23%[11][12] | Generally lower than Flunisolide HFA |
| Oropharyngeal Deposition (%) | ~15%[11][12] | ~60-80%[11][12] | Generally higher |
| Particle Size | Extrafine aerosol[11] | Larger than HFA formulation[11] | Varies; often larger than Flunisolide HFA |
| Nebulizer Output | Superior output in respirable particles compared to other ICSs due to higher water solubility.[10] | N/A | Lower output from nebulizers.[10] |
Conceptual Protocol: Laboratory-Scale Nebulization
This protocol outlines a conceptual workflow for generating a Flunisolide aerosol for exposing cell cultures grown at an air-liquid interface (ALI) or for in vivo animal studies.
Materials:
-
Flunisolide solution for nebulization (commercial or lab-prepared)
-
Jet or Mesh Nebulizer[10]
-
Exposure chamber or system (e.g., Vitrocell®, custom-built chambers)
-
Air-liquid interface (ALI) cell cultures or animal plethysmograph
-
Compressed air source
-
Particle sizer or impactor for aerosol characterization
Procedure:
-
Preparation: a. Prepare a Flunisolide solution at the desired concentration. Commercial nasal solutions (0.025%) can be used as a starting point.[4][13] b. Assemble the nebulizer, exposure chamber, and characterization equipment according to the manufacturer's instructions.
-
Aerosol Generation: a. Load the Flunisolide solution into the nebulizer reservoir. b. Connect the nebulizer to the compressed air source and the exposure chamber. c. Activate the nebulizer to generate the aerosol. The flow rate and pressure will determine the particle size distribution and output rate.
-
Exposure: a. Expose the ALI culture or animal to the aerosol for the specified duration. b. Monitor environmental conditions (temperature, humidity) within the chamber.
-
Characterization (Crucial for Reproducibility): a. Simultaneously or in a parallel run, measure the aerosol's mass median aerodynamic diameter (MMAD) and particle size distribution using a cascade impactor or laser diffraction particle sizer. b. Quantify the delivered dose by placing filters in the exposure chamber and analyzing the collected Flunisolide via HPLC or a similar analytical method.
-
Post-Exposure Analysis: a. Following exposure, proceed with the planned biological assays on the cells or tissues.
Emerging Methods: Nanoparticle Delivery
Nanoparticle-based systems offer significant advantages for drug delivery, including enhanced stability, controlled release, and targeted delivery to specific cells or tissues.[14][15] While specific, published protocols for Flunisolide nanoparticles are not widely available, systems like liposomes, polymeric nanoparticles, and lipid nanoparticles (LNPs) are promising carriers for delivering corticosteroids to the lungs to treat inflammatory diseases.[16][17] Researchers can adapt existing nanoparticle formulation protocols for encapsulating Flunisolide to improve its therapeutic index.
Visualizations: Workflows and Pathways
Diagram 1: Experimental Workflow for In Vitro Flunisolide Delivery
Caption: Workflow for preparing and using Flunisolide solutions in cell-based assays.
Diagram 2: Physicochemical Advantages of Flunisolide for Nebulization
Caption: Flunisolide's high water solubility enhances aerosol delivery performance.[10]
Diagram 3: Simplified Glucocorticoid Receptor Signaling Pathway
Caption: Flunisolide acts by binding the GR, which alters gene expression.
References
- 1. Flunisolide (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pi.bausch.com [pi.bausch.com]
- 5. Flunisolide Nasal Solution (Flunisolide Nasal Spray .025%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Flunisolide Nasal Solution USP, 0.025% [dailymed.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. In vitro effect of beclomethasone dipropionate and flunisolide on the mobility of human nasal cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the Analysis of Flunisolide Nasal Spray | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 10. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deposition and pharmacokinetics of flunisolide delivered from pressurized inhalers containing non-CFC and CFC propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flunisolide Nasal Solution USP, 0.025% Rx only FOR INTRANASAL USE ONLY [dailymed.nlm.nih.gov]
- 14. Nanoparticulate Delivery Systems | Coriolis Pharma [coriolis-pharma.com]
- 15. Nanoparticles as drug delivery systems of therapeutics | RISE [ri.se]
- 16. Nanoparticle-Based Drug Delivery Systems in Inhaled Therapy: Improving Respiratory Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Best practices for dissolving and storing Flunisolide for research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide best practices for the dissolution and storage of Flunisolide for research applications. Flunisolide is a synthetic glucocorticoid with potent anti-inflammatory properties, making it a valuable tool in studying inflammatory pathways and developing novel therapeutics. Proper handling and preparation of Flunisolide are critical for obtaining reproducible and reliable experimental results. This document outlines solubility characteristics, recommended storage conditions, and detailed protocols for preparing Flunisolide solutions for both in vitro and in vivo studies.
Properties of Flunisolide
Flunisolide is a white to creamy-white crystalline powder. It is a corticosteroid that acts as a glucocorticoid receptor (GR) agonist, leading to its anti-inflammatory effects.[1][2]
Table 1: Solubility of Flunisolide
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [3] |
| Acetone | Soluble | [3] |
| Chloroform | Sparingly soluble | [3] |
| Methanol | Slightly soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Ethanol | Soluble | |
| 1,1,1,2-Tetrafluoroethane (HFA-134a) | Soluble |
Storage and Stability
Proper storage of Flunisolide is essential to maintain its integrity and activity.
Table 2: Recommended Storage Conditions for Flunisolide
| Form | Storage Temperature | Duration | Recommendations |
| Powder | 15-30°C (59-86°F) | Long-term | Store in a tightly sealed container in a dry, well-ventilated area. |
| In DMSO (Stock Solution) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO (Stock Solution) | -80°C | Extended periods | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of Flunisolide Stock Solution for In Vitro Studies (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of Flunisolide in DMSO, which is a common starting point for most cell-based assays.
Materials:
-
Flunisolide powder (Molecular Weight: 434.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing Flunisolide: Accurately weigh out 4.35 mg of Flunisolide powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Flunisolide powder.
-
Dissolution: Vortex the solution until the Flunisolide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM Flunisolide stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.[2][5][6]
Materials:
-
10 mM Flunisolide in DMSO (from Protocol 3.1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of Flunisolide required for your experiment. Flunisolide has been shown to be effective in vitro at concentrations ranging from 0.1 µM to 10 µM.[1]
-
Serial Dilutions (Example for 10 µM working solution): a. Perform a serial dilution of the 10 mM stock solution in sterile cell culture medium. b. To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium (e.g., add 1 µL of 10 mM Flunisolide stock to 999 µL of medium).
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Flunisolide. For a 1:1000 dilution, the final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.[7][5]
-
Cell Treatment: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration.
Preparation of Flunisolide for In Vivo Administration
This protocol provides an example of how to prepare Flunisolide for intraperitoneal injection in mice, based on common solvent systems used for poorly water-soluble compounds.
Materials:
-
Flunisolide powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Solvent System Preparation: Prepare the vehicle solution by mixing the solvents in the desired ratio. A commonly used vehicle for in vivo studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolving Flunisolide: a. First, dissolve the required amount of Flunisolide powder in DMSO. b. Sequentially add the PEG300, Tween-80, and saline, mixing thoroughly after each addition. c. For example, to prepare 1 mL of a 1 mg/mL Flunisolide solution, dissolve 1 mg of Flunisolide in 100 µL of DMSO. Then add 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Administration: The resulting solution can be administered to animals via the desired route (e.g., intraperitoneal injection). The dosage will depend on the specific experimental design. A typical intranasal administration in mice has been reported in the range of 0.3–10 μ g/mouse daily.[1]
Signaling Pathway
Flunisolide exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). The following diagram illustrates the simplified signaling pathway.
Caption: Flunisolide Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow Overview
The following diagram outlines a general workflow for conducting an in vitro experiment with Flunisolide.
Caption: General In Vitro Experimental Workflow for Flunisolide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flunisolide Nasal Solution USP, 0.025% Rx only FOR INTRANASAL USE ONLY [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nasalide (Flunisolide) Instability in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Nasalide (flunisolide) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
Low Aqueous Solubility: Flunisolide is practically insoluble in water.[1][2][3] If the concentration in your aqueous buffer exceeds its solubility limit, precipitation will occur.
-
Solvent Choice: While flunisolide is soluble in acetone and sparingly soluble in chloroform and methanol, abruptly changing the solvent polarity by adding an aqueous buffer can cause it to precipitate.[1][3]
-
Temperature Effects: A decrease in temperature can reduce the solubility of flunisolide in some solvent systems, leading to precipitation.
-
pH Influence: The pH of your solution can affect the stability and solubility of flunisolide. Commercial formulations are typically buffered to a pH of 4.5 to 6.0.[1]
Q2: I am observing a loss of this compound potency in my solution over a short period. What are the likely degradation pathways?
A2: this compound (flunisolide) is susceptible to degradation under various conditions. The primary degradation pathways include:
-
Hydrolysis: Degradation can occur in both acidic and basic conditions. Base-catalyzed hydrolysis is particularly notable, leading to the formation of several degradation products.[4]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products like desonide and flunisolide 11-keto.[4]
-
Photodegradation: Exposure to light can cause degradation.[4] It is crucial to protect flunisolide solutions from light.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.[4]
Q3: What are the major degradation products of this compound I should be aware of?
A3: Forced degradation studies have identified several key degradation products of flunisolide[4]:
-
Desonide and Flunisolide 11-keto: These are formed under acidic, basic, oxidative, and light-exposed conditions.
-
Flunisolide 17-beta acid: This is another known degradant observed under basic, oxidative (hydrogen peroxide), and light-exposed conditions.
-
A major unknown degradation impurity is significantly formed under basic conditions.
Q4: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A4: Commercial formulations of flunisolide nasal spray are buffered to a pH range of 4.5 to 6.0.[1] This suggests that maintaining a mildly acidic pH is optimal for its stability in aqueous-based solutions. Both highly acidic and, particularly, alkaline conditions should be avoided to minimize degradation.
Q5: How should I properly store my experimental this compound solutions?
A5: To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at controlled room temperature (15-30°C) or refrigerated (2-8°C) for short-term storage. For longer-term storage, freezing may be an option, but solubility upon thawing should be verified.
-
Light: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Container: Use well-sealed, non-reactive containers (e.g., glass or polypropylene) to prevent solvent evaporation and contamination.
Data Presentation: Summary of Flunisolide Stability
Table 1: Solubility of Flunisolide
| Solvent | Solubility |
| Water | Practically insoluble[1][2][3] |
| Acetone | Soluble[1][3] |
| Chloroform | Sparingly soluble[1][3] |
| Methanol | Slightly soluble[1][3] |
Table 2: Summary of Forced Degradation Studies on Flunisolide [4]
| Stress Condition | Degradation Observed | Major Degradation Products Identified |
| Acid | Yes | Desonide, Flunisolide 11-keto |
| Base | Yes | Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid, Unknown major degradant |
| Oxidation (H₂O₂) | Yes | Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid |
| Heat | Yes | Desonide, Flunisolide 11-keto |
| Humidity | Yes | Not specified |
| Light | Yes | Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound (flunisolide) powder
-
Acetonitrile (HPLC grade)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Sonicator
Procedure:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Carefully transfer the powder to a 10 mL volumetric flask.
-
Add approximately 5 mL of acetonitrile to the volumetric flask.
-
Sonicate the flask for 5-10 minutes, or until the this compound powder is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the volumetric flask up to the 10 mL mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed amber vial at 2-8°C.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study on a this compound solution to identify potential degradation products.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
UV lamp
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N HCl in a suitable vial.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N NaOH in a suitable vial.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature and protected from light.
-
Sample at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of the this compound stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Sample at different time intervals for HPLC analysis.
-
-
Photodegradation:
-
Expose a vial of the this compound stock solution to a UV lamp.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample both the exposed and control solutions at various time points for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.
-
Monitor the decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products.
-
Visualizations
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flunisolide: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
Technical Support Center: Optimizing Flunisolide Dosage for In Vivo Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of flunisolide in pre-clinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is flunisolide and what is its primary mechanism of action?
A1: Flunisolide is a potent synthetic corticosteroid with strong glucocorticoid activity and weak mineralocorticoid effects.[1] Its primary mechanism of action is through its anti-inflammatory effects. Corticosteroids like flunisolide inhibit inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and the release of inflammatory mediators (including histamine, eicosanoids, leukotrienes, and cytokines).[2] This action helps to reduce inflammation in various disease models.
Q2: What are the common applications of flunisolide in animal models?
A2: While specific preclinical studies on flunisolide are varied, corticosteroids, in general, are used in animal models to study respiratory diseases, neurological conditions, and other inflammatory disorders.[3] In rats, corticosteroids are often used for respiratory problems and neurological issues.[3] Flunisolide, in particular, has been investigated for its effects on the hypothalamic-pituitary-adrenocortical (HPA) axis and systemic immune functions in cats as a model for feline bronchial disease.[4]
Q3: How is flunisolide typically formulated for animal studies?
A3: For administration to animals, flunisolide can be formulated in various ways depending on the route of administration. For oral administration in rodents, a common practice for similar compounds is to create a suspension in a vehicle like 0.5% methylcellulose.[5] For inhalation studies, which is a common clinical route for flunisolide, specialized nebulizers are used.[6] The higher water solubility of flunisolide makes it suitable for nebulization.[6]
Q4: What are the key pharmacokinetic properties of flunisolide in animal models?
A4: Studies in rats have shown a prolonged retention of inhaled flunisolide in lung tissue.[6] In humans, flunisolide is rapidly and extensively metabolized, with a significant first-pass metabolism after oral administration, resulting in an average systemic availability of 20%.[7] The terminal half-life in humans is relatively short, ranging from 1.3 to 1.7 hours.[8] While direct comparative data across multiple animal models is limited in the provided search results, these human data points can offer some initial guidance for study design.
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect in my animal model. What could be the issue?
A1:
-
Suboptimal Dosage: The dose may be too low for the specific animal model and disease state. A dose-response study is recommended to determine the optimal dose.
-
Inadequate Drug Delivery: For inhalation studies, ensure the nebulization device is functioning correctly and delivering the intended particle size for optimal lung deposition.[6] For oral gavage, ensure proper technique to minimize stress and ensure consistent delivery.
-
Timing of Administration: The timing of drug administration relative to the disease induction or challenge may be critical. Consider initiating treatment at different time points.
-
Compound Stability: Ensure the flunisolide formulation is stable and properly prepared before each administration.
Q2: My animals are showing signs of distress or adverse effects. What should I do?
A2:
-
High Dosage: The administered dose may be too high, leading to toxicity. It is crucial to determine the maximum tolerated dose (MTD).[9] Signs of corticosteroid toxicity in rodents can include immunosuppression, making them susceptible to infections.[3] Chronic administration of corticosteroids in rodents can also lead to behavioral changes like anxiety and depression-like behaviors.[10][11]
-
Vehicle Effects: The vehicle used for formulation could be causing adverse effects. Administer the vehicle alone to a control group to assess its tolerability.
-
Route of Administration: The chosen route of administration may not be optimal or may be causing localized irritation.
-
Weaning Off Steroids: If the animals have been on steroids for an extended period, the drug should be withdrawn gradually to avoid potentially fatal consequences.[3]
Q3: I am having difficulty with the formulation of flunisolide for my study. What are some common issues?
A3:
-
Poor Solubility: Flunisolide is practically insoluble in water, which can make aqueous formulations challenging.[1] It is soluble in acetone and sparingly soluble in chloroform.[1] Using a suspension with an appropriate vehicle like methylcellulose is a common strategy for oral delivery of poorly soluble compounds.[5]
-
Inhomogeneous Suspension: If using a suspension, ensure it is vigorously and uniformly mixed before each dose administration to guarantee accurate dosing.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Flunisolide (Human Data)
| Parameter | Value | Reference |
| Systemic Availability (Oral) | 20% | [7] |
| Terminal Half-Life | 1.3 - 1.7 hours | [8] |
| Time to Maximum Concentration (Cmax) | 0.2 - 0.3 hours (inhalation) | [8] |
Table 2: Reported Dosages in Animal and Human Studies
| Species | Dose | Route | Application | Reference |
| Rat | 2.5 mcg/kg/day (oral) | Oral | Carcinogenicity study | [1] |
| Rat | 40 and 200 mcg/kg/day (oral) | Oral | Teratogenicity study | [1] |
| Cat | 250 mcg/puff q12h | Inhalation | HPA axis suppression study | [4] |
| Human | 200 mcg/day | Intranasal | Perennial rhinitis treatment | [12] |
Experimental Protocols
Protocol: Dose-Range Finding Study for Flunisolide in a Rodent Model of Inflammation
-
Animal Model: Select an appropriate rodent model of inflammation (e.g., carrageenan-induced paw edema in rats).
-
Drug Formulation: Prepare a suspension of flunisolide in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Prepare a range of concentrations to deliver the desired doses.
-
Dose Selection: Based on literature, select a starting dose. For example, based on the rat carcinogenicity study, a starting point could be around 1-10 mcg/kg.[1] Select a minimum of 3-4 dose levels (e.g., low, medium, high) and a vehicle control group.
-
Administration: Administer the selected doses of flunisolide or vehicle to the animals via the chosen route (e.g., oral gavage) at a specific time point before inducing inflammation.
-
Efficacy Assessment: Measure the inflammatory response at predefined time points. For the paw edema model, this would involve measuring paw volume.
-
Toxicity Assessment: Monitor the animals for any clinical signs of toxicity, including changes in weight, behavior, and overall health.
-
Data Analysis: Analyze the dose-response relationship to determine the effective dose (ED50) and identify the maximum tolerated dose (MTD).
Visualizations
Caption: Hypothetical signaling pathway of flunisolide's anti-inflammatory action.
Caption: General experimental workflow for in vivo dose optimization.
Caption: Troubleshooting decision tree for in vivo flunisolide studies.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. NERS: Steroids [neratsociety.co.uk]
- 4. Inhaled flunisolide suppresses the hypothalamic-pituitary-adrenocortical axis, but has minimal systemic immune effects in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flunisolide metabolism and dynamics of a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/pharmacodynamic evaluation of systemic effects of flunisolide after inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nc3rs.org.uk [nc3rs.org.uk]
- 10. Chronic Corticosterone Administration-Induced Mood Disorders in Laboratory Rodents: Features, Mechanisms, and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic corticosterone deteriorates latrine and nesting behaviours in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intranasal flunisolide in the treatment of perennial rhinitis: Correlation with immunologic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Nasalide for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Nasalide (flunisolide) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (flunisolide) precipitate when I add it to my cell culture medium?
A1: this compound is practically insoluble in water and aqueous solutions like cell culture media[1]. Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium. This rapid change in solvent polarity causes the drug to fall out of solution. To avoid this, it is crucial to keep the final concentration of the organic solvent in the medium as low as possible (ideally ≤ 0.1%) and to follow proper dilution techniques[2].
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound for in vitro studies. Ethanol and dimethylformamide (DMF) are also suitable options[3]. For a 10 mM stock solution, anhydrous, high-purity DMSO is recommended.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects of the solvent on cellular functions[4][5]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My this compound solution is clear initially but becomes cloudy after a few hours of incubation. What is causing this delayed precipitation?
A4: Delayed precipitation can be caused by several factors. Temperature fluctuations, such as moving the culture plates between the incubator and the microscope, can decrease the solubility of the compound. Additionally, cellular metabolism can alter the pH of the medium over time, which may affect the stability of the dissolved drug. Interactions with components in the serum or basal medium can also lead to the formation of insoluble complexes.
Q5: Can I use sonication or warming to redissolve precipitated this compound in my culture medium?
A5: Gentle warming of the medium to 37°C and brief sonication can help redissolve precipitated this compound[2]. However, prolonged exposure to heat can degrade the compound, and excessive sonication can lyse cells. These methods should be used with caution and are best applied to the preparation of the final working solution before it is added to the cells.
Troubleshooting Guides
Guide 1: Preventing Precipitation of this compound During Working Solution Preparation
If you are observing immediate precipitation when preparing your final working solution of this compound in cell culture medium, follow these steps:
-
Ensure your stock solution is fully dissolved. Before use, visually inspect your DMSO stock solution to ensure there are no undissolved crystals. If necessary, gently warm the stock solution at 37°C for a few minutes.
-
Pre-warm your cell culture medium. Always use cell culture medium that has been pre-warmed to 37°C.
-
Perform a serial dilution. Instead of a single large dilution, perform an intermediate dilution of your concentrated DMSO stock in pre-warmed medium. For example, dilute your 10 mM stock to 1 mM in medium first, then further dilute the 1 mM solution to your final desired concentration.
-
Add the drug to the medium, not the reverse. Always add the small volume of the this compound stock solution to the larger volume of pre-warmed medium.
-
Vortex gently while diluting. To ensure rapid and uniform dispersion, gently vortex the culture medium while adding the this compound stock solution.
Guide 2: Addressing Delayed Precipitation in Cell Culture
If your medium becomes cloudy during incubation, consider the following:
-
Minimize temperature changes: Reduce the amount of time your culture plates are outside the incubator.
-
Use a buffered medium: If not already in use, consider a medium buffered with HEPES to maintain a stable pH.
-
Assess serum concentration: If your experiment allows, a higher serum concentration may help maintain the solubility of hydrophobic compounds through protein binding.
-
Conduct a solubility test: Determine the kinetic solubility of this compound in your specific cell culture medium under your experimental conditions to ensure you are not exceeding its solubility limit.
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 30 mg/mL | Suitable for high-concentration stock solutions. |
| Ethanol | 30 mg/mL | An alternative to DMSO for stock solutions. |
| DMF | 30 mg/mL | Another alternative solvent for stock solutions. |
| Ethanol:PBS (pH 7.2) (1:2) | 0.2 mg/mL | Demonstrates the significant drop in solubility in aqueous buffer. |
| Water | Practically Insoluble | Highlights the need for an organic solvent for initial dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general method for preparing this compound solutions for cell-based experiments.
Materials:
-
This compound (flunisolide) powder
-
Anhydrous, high-purity DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound powder required to make a 10 mM solution in a specific volume of DMSO (Molecular Weight of Flunisolide: 434.5 g/mol ).
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in pre-warmed medium.
-
When diluting, add the this compound solution to the medium while gently vortexing.
-
Ensure the final DMSO concentration in your working solution is below 0.5% (ideally ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Example In Vitro Anti-Inflammatory Assay
This protocol describes a general workflow for assessing the anti-inflammatory effects of this compound on a human bronchial epithelial cell line (e.g., BEAS-2B).
Workflow:
-
Cell Seeding: Seed BEAS-2B cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment:
-
Prepare a range of this compound working solutions in the cell culture medium as described in Protocol 1 (e.g., 0.1 µM, 1 µM, 10 µM)[6].
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Remove the old medium from the cells and replace it with the prepared this compound working solutions or controls.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
After the pre-incubation period, stimulate the cells with an inflammatory agent, such as TNF-α (10 ng/mL), to induce the expression of inflammatory mediators.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory cytokines.
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of a relevant inflammatory cytokine, such as IL-6 or IL-8, using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cytokine concentrations to the vehicle control.
-
Plot the dose-response curve of this compound's inhibitory effect on cytokine production to determine its IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its in vitro testing.
Caption: this compound binds to the glucocorticoid receptor, leading to the upregulation of Lipocortin-1, which inhibits the inflammatory cascade.
Caption: A typical workflow for evaluating the anti-inflammatory activity of this compound in a cell-based assay.
References
- 1. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Addressing unexpected side effects of Flunisolide in research models
Welcome to the Technical Support Center for researchers using Flunisolide in preclinical models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected side effects and off-target observations during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Flunisolide?
A: Flunisolide is a synthetic corticosteroid that primarily acts as a potent agonist for the glucocorticoid receptor (GR).[1] Its therapeutic effects in conditions like asthma and rhinitis stem from the anti-inflammatory and immunosuppressive actions mediated by the GR.[1][2]
Q2: Are systemic side effects possible with locally administered Flunisolide in research models?
A: Yes. Although Flunisolide is often administered locally (e.g., intranasally or by inhalation) to minimize systemic exposure, a portion of the dose can be absorbed and lead to systemic effects, especially at higher doses or with prolonged administration.[1][3] Animal studies with inhaled corticosteroids have demonstrated systemic side effects such as adrenal and thymus involution.[4]
Q3: What are some known unexpected in vitro effects of Flunisolide on respiratory cells?
A: Research has shown that Flunisolide can have effects beyond simple GR-mediated anti-inflammatory actions. For instance, it has been observed to cause a dose-dependent and irreversible decrease in the ciliary beating frequency of human nasal cilia in vitro.[5] This suggests a potential for direct cellular effects on mucociliary clearance mechanisms.
Q4: Has Flunisolide been associated with genotoxicity in research models?
A: Flunisolide itself is not typically classified as a genotoxic agent. Interestingly, one study found that Flunisolide can protect rat tracheal epithelial cells from DNA damage induced by nitric oxide, suggesting a potential protective role in certain contexts of inflammatory-mediated genotoxic stress.
Q5: Is there any information on off-target effects of Flunisolide in non-respiratory cell types, such as neuronal or cardiac cells?
Troubleshooting Guides
Problem 1: Observed signs of immunosuppression in animal models (e.g., increased susceptibility to infections).
-
Possible Cause: Systemic absorption of Flunisolide leading to immunosuppressive effects, a known class effect of corticosteroids.[3]
-
Troubleshooting Steps:
-
Dose Reduction: Evaluate if the administered dose can be lowered while still achieving the desired therapeutic effect in your model.
-
Route of Administration: If feasible, refine the administration technique to improve local delivery and reduce systemic uptake.
-
Monitor Immune Cell Populations: Perform flow cytometry on blood, spleen, or lymph nodes to quantify changes in T-cell and B-cell populations.
-
Assess HPA Axis Suppression: Measure plasma corticosterone levels or perform an ACTH stimulation test to evaluate adrenal function.[6]
-
Problem 2: Altered ciliary function or mucus clearance in in vitro or ex vivo respiratory models.
-
Possible Cause: Direct effect of Flunisolide on ciliary motility, as has been demonstrated by a dose-dependent decrease in ciliary beat frequency.[5]
-
Troubleshooting Steps:
-
Concentration Optimization: Determine the lowest effective concentration of Flunisolide in your model to minimize this effect.
-
Washout Experiments: After treatment, wash the cells or tissue with fresh media to assess if the effect on ciliary function is reversible. Note that for Flunisolide, this effect has been reported as irreversible.[5]
-
Quantitative Analysis: Use high-speed video microscopy to precisely measure ciliary beat frequency and assess the percentage of active ciliated area.
-
Problem 3: Unexpected changes in cell proliferation or apoptosis in non-target tissues.
-
Possible Cause: Glucocorticoids can have anti-proliferative and pro-apoptotic effects in various cell types.[7] While specific data for Flunisolide is sparse, this is a known class effect.
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform standard assays like MTT, XTT, or trypan blue exclusion to quantify changes in cell viability.
-
Apoptosis Assays: Use techniques such as TUNEL staining, caspase activity assays, or Annexin V/Propidium Iodide staining to detect and quantify apoptosis.
-
Gene Expression Analysis: Analyze the expression of genes involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family, caspases) using qPCR or western blotting.
-
Data Presentation
Table 1: Systemic Effects of Inhaled Corticosteroids in a Rat LPS Model
Data extrapolated from a study on inhaled corticosteroids (fluticasone and ciclesonide) as representative examples of this drug class.[4]
| Parameter | Low-to-Mid Dose Effects | High Dose Effects |
| Adrenal Involution | Dose-dependent reduction in adrenal weight. | Significant involution observed. |
| Thymus Involution | Dose-dependent reduction in thymus weight. | Significant involution observed. |
| Plasma Corticosterone | Dose-dependent suppression. | Significant suppression. |
Experimental Protocols
Protocol 1: Assessment of Adrenal and Thymus Involution in Rodents
This protocol is adapted from methodologies used to assess the systemic side effects of inhaled corticosteroids.[4]
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Drug Administration: Administer Flunisolide via the desired route (e.g., intratracheal instillation or inhalation) for a specified duration (e.g., 7-14 days). Include a vehicle control group.
-
Sample Collection: At the end of the treatment period, euthanize the animals and carefully dissect the adrenal glands and thymus.
-
Organ Weight Measurement: Gently remove any adhering connective tissue and weigh the organs immediately.
-
Data Analysis: Calculate the organ weight relative to the total body weight. Compare the relative organ weights of the Flunisolide-treated group to the vehicle control group. A significant reduction in relative organ weight indicates involution.
Protocol 2: In Vitro Ciliary Beat Frequency (CBF) Measurement
This protocol is based on standard methods for assessing ciliary function.[5]
-
Cell Culture: Culture human nasal or bronchial epithelial cells on a suitable substrate until a ciliated phenotype is observed.
-
Drug Incubation: Incubate the cells with various concentrations of Flunisolide for the desired duration. Include a vehicle control.
-
Microscopy Setup: Place the culture plate on an inverted microscope equipped with phase-contrast optics and a high-speed camera. Maintain the temperature at 37°C.
-
Image Acquisition: Record videos of ciliary motion at a high frame rate (e.g., 120-240 fps).
-
Data Analysis: Use specialized software (e.g., SAVA or CiliaFA) to analyze the videos and calculate the ciliary beat frequency in Hertz (Hz).
Protocol 3: Comet Assay for DNA Damage Assessment
This protocol provides a method to evaluate DNA strand breaks.
-
Cell Preparation: Prepare a single-cell suspension from your control and Flunisolide-treated cultures.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA.
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline or neutral buffer and apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the extent of DNA damage.
Mandatory Visualizations
Caption: Genomic signaling pathway of Flunisolide.
Caption: Workflow for assessing adrenal and thymus involution.
Caption: Workflow for the Comet Assay.
References
- 1. Systemic Effects of Inhaled Corticosteroids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flunisolide: a review of its pharmacological properties and therapeutic efficacy in rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effect of beclomethasone dipropionate and flunisolide on the mobility of human nasal cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Corticosteroid - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Flunisolide Delivery for Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Flunisolide administration in experimental settings. Our goal is to help you achieve consistent and reliable results in your research.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with Flunisolide.
Issue 1: High Variability in In Vitro Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Flunisolide Concentration | - Prepare fresh stock solutions for each experiment. Flunisolide can degrade in solution over time. - Use a validated method, such as HPLC, to confirm the concentration of your stock and working solutions.[1][2][3] - Ensure complete dissolution of Flunisolide in your chosen solvent before preparing further dilutions. |
| Poor Solubility in Aqueous Media | - Flunisolide is practically insoluble in water.[4] For cell culture experiments, first dissolve Flunisolide in a small amount of a suitable organic solvent like DMSO, acetone, or ethanol before diluting it in your culture medium.[5][6] - The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts. |
| Interaction with Media Components | - Some components of cell culture media, such as serum proteins, can bind to Flunisolide, reducing its effective concentration.[7] - Consider using serum-free media if appropriate for your cell type. If serum is required, maintain a consistent serum concentration across all experiments. - Test the stability of Flunisolide in your specific cell culture medium over the duration of your experiment.[8][9] |
| Cell Line Instability | - Ensure you are using a stable cell line with consistent expression of the glucocorticoid receptor. - Regularly check for mycoplasma contamination, which can alter cellular responses. |
Issue 2: Inconsistent Efficacy in Animal Models (Nasal Delivery)
| Potential Cause | Recommended Solution |
| Improper Administration Technique | - For rodent studies, ensure the animal is properly restrained to prevent movement during administration.[10] - Administer the solution slowly and in small volumes (e.g., 5-10 µL per nostril for mice) to avoid drainage into the lungs or stomach.[11] - Utilize a head-tilt position to facilitate delivery to the upper nasal cavity.[11] - Use the contralateral hand technique (e.g., right hand to administer to the left nostril) to direct the spray away from the nasal septum and reduce irritation.[12] |
| Variability in Deposition Site | - The anatomy of the nasal cavity varies between species.[13] Understand the specific anatomy of your animal model to optimize the delivery technique for targeting the desired region. - Consider using imaging techniques, such as gamma scintigraphy with a radiolabeled compound, to validate your delivery method and ensure consistent deposition.[14][15] |
| Formulation Issues | - The viscosity and surface tension of the formulation can affect droplet size and deposition.[16] Ensure your vehicle is consistent across all experimental groups. - For suspension formulations, ensure the product is well-shaken before each administration to ensure a uniform dose.[17] |
| Animal Health Status | - Nasal inflammation or infection can alter drug absorption and clearance.[13] Ensure animals are healthy and free from respiratory infections before starting the experiment. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
Q: What is the best solvent to dissolve Flunisolide for in vitro experiments? A: Flunisolide is soluble in acetone, sparingly soluble in chloroform, and slightly soluble in methanol, but it is practically insoluble in water.[4] For cell culture applications, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.1%).[5]
-
Q: How should I prepare a Flunisolide solution for intranasal administration in rodents? A: For preclinical intranasal studies in rodents, you can prepare a solution by first dissolving Flunisolide in a minimal amount of a biocompatible organic solvent like polyethylene glycol (PEG) or propylene glycol, and then diluting it with saline to the final concentration.[18] It is crucial to ensure the final formulation is well-tolerated by the nasal mucosa.
-
Q: Are there any known excipient incompatibilities with Flunisolide? A: While specific comprehensive studies on Flunisolide excipient compatibility are not readily available in the public domain, general principles of formulation development for corticosteroids should be followed. It is important to assess the compatibility of Flunisolide with all excipients in a new formulation, looking for potential degradation products or physical instabilities.[19]
Experimental Protocols
-
Q: What is a general protocol for administering Flunisolide intranasally to a mouse? A: A general procedure involves anesthetizing the mouse lightly to prevent sneezing. The mouse is then held in a supine position with its head tilted back slightly. A small volume of the Flunisolide solution (typically 5-10 µL per nostril) is administered slowly into each nostril using a micropipette.[10][11] It is important to allow the animal to breathe between administrations to each nostril.
-
Q: How can I quantify the amount of Flunisolide delivered in my experiments? A: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying Flunisolide concentrations in solutions and biological samples.[1][2][3] Developing a validated HPLC method will allow you to accurately determine the concentration of your dosing solutions and assess drug levels in tissues or plasma.
Troubleshooting Inconsistent Results
-
Q: My results with Flunisolide are not reproducible. What are the most common sources of variability? A: Inconsistent results with Flunisolide can stem from several factors. For in vitro studies, key sources of variability include inconsistent drug concentration due to degradation or poor solubility, and interactions with media components. For in vivo studies, especially with nasal delivery, the administration technique, deposition site variability, and the health status of the animals are major contributors to inconsistent outcomes.[13]
-
Q: How can I validate the effectiveness of my Flunisolide delivery system? A: For aerosol or nasal spray systems, in vitro characterization using techniques like cascade impaction can determine the aerodynamic particle size distribution.[20] For in vivo validation, imaging studies with a radiolabeled tracer can visualize the deposition pattern.[14] Additionally, quantifying Flunisolide levels in the target tissue and assessing downstream pharmacodynamic markers can confirm successful delivery and biological activity.
Quantitative Data
Table 1: Solubility of Flunisolide
| Solvent | Solubility | Reference |
| Acetone | Soluble | [4] |
| Chloroform | Sparingly soluble | [4] |
| Methanol | Slightly soluble | [4] |
| Water | Practically insoluble | [4] |
| Ethanol | Soluble | [6] |
| HFA-134a | Soluble | [6] |
Table 2: Pharmacokinetic Parameters of Flunisolide (Human)
| Parameter | Value | Route of Administration | Reference |
| Systemic Bioavailability | 20% | Oral | [21] |
| Plasma Half-life | 1-2 hours | Intravenous/Oral | [18] |
Experimental Protocols
Protocol 1: Preparation of Flunisolide Stock Solution for In Vitro Use
-
Materials:
-
Flunisolide powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of Flunisolide powder into the tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the Flunisolide is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Intranasal Administration of Flunisolide in a Mouse Model of Allergic Rhinitis
-
Materials:
-
Flunisolide solution prepared in a suitable vehicle
-
Anesthesia (e.g., isoflurane)
-
Micropipette and sterile tips
-
Animal restraint device
-
-
Procedure:
-
Anesthetize the mouse according to your institution's approved animal care and use protocol.
-
Once the mouse is lightly anesthetized (as indicated by a slowed respiratory rate but maintained reflexes), place it in a supine position.
-
Gently tilt the mouse's head back to an angle that facilitates nasal delivery without promoting drainage into the pharynx.
-
Using a micropipette, slowly dispense a small volume (e.g., 5 µL) of the Flunisolide solution into one nostril.
-
Allow a few seconds for the mouse to inhale the liquid.
-
Repeat the administration in the other nostril.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Return the animal to its cage and observe for any adverse reactions.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for In Vitro Experiments.
Caption: Troubleshooting Workflow for In Vivo Nasal Delivery.
References
- 1. A HPLC radiometric assay to quantitate flunisolide metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emergingstandards.usp.org [emergingstandards.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. Flunisolide: Package Insert / Prescribing Information [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using intranasal corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Validating CFD Predictions of Pharmaceutical Aerosol Deposition with In Vivo Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pi.bausch.com [pi.bausch.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Aerosol Lab | trudellmed.com [trudellmed.com]
- 21. Flunisolide metabolism and dynamics of a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in Nasalide-based experiments
Welcome to the Technical Support Center for Nasalide-based experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during their work with this compound (flunisolide) nasal spray.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's active ingredient, flunisolide, is a synthetic corticosteroid. Its principal mechanism of action is the activation of glucocorticoid receptors (GR) within the cytoplasm of target cells.[1] Upon binding, the flunisolide-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the synthesis of anti-inflammatory proteins, such as lipocortins, which inhibit phospholipase A2. This inhibition blocks the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes, thereby reducing the inflammatory response.
Q2: What are the optimal storage conditions for this compound solution to maintain stability?
A2: To ensure stability and minimize degradation, this compound nasal solution should be stored at a controlled room temperature between 15°C to 30°C (59°F to 86°F).[2][3][4] It is also advisable to keep the container tightly closed and protect it from excessive heat or cold.
Q3: What are the known degradation pathways for flunisolide?
A3: Forced degradation studies have shown that flunisolide can degrade under various stress conditions, including acidic and basic environments, oxidation, heat, and light.[5] Common degradation products include desonide and flunisolide 11-keto.[5] Under basic conditions, flunisolide 17-beta-acid can also be formed.[5]
Q4: How critical is the pH of the this compound formulation?
A4: The pH of the nasal formulation is a critical parameter that can impact both the stability of flunisolide and the local tolerance of the nasal mucosa. A pH range of 4.5 to 6.5 is generally recommended for nasal formulations to be well-tolerated.[6] Deviations from the optimal pH can lead to increased degradation of the active pharmaceutical ingredient (API). For instance, some corticosteroids exhibit accelerated degradation at both acidic and alkaline pH, with a region of maximum stability in the mid-pH range.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-based experiments.
Issue 1: High Variability in Droplet Size Distribution
Possible Causes:
-
Inconsistent Actuation: Manual actuation of the nasal spray device is a major source of variability. Differences in the force, speed, and acceleration of actuation between users, or even between actuations by the same user, can significantly alter the droplet size distribution.[7]
-
Formulation Viscosity: The viscosity of the this compound solution can affect the atomization process. Higher viscosity formulations tend to produce larger droplets.
-
Device Performance: Clogging of the actuator orifice or inconsistencies in the pump mechanism can lead to variable droplet sizes.
Solutions:
-
Automated Actuation: Employ an automated actuation system to ensure consistent and reproducible actuation parameters (force, velocity, stroke length).
-
Formulation Characterization: Carefully control and monitor the viscosity of your this compound formulation.
-
Device Priming and Maintenance: Ensure the nasal spray device is properly primed before each experiment by actuating it until a fine, consistent mist is produced.[3] Regularly inspect the actuator for any blockage.
Issue 2: Inconsistent Spray Pattern and Plume Geometry
Possible Causes:
-
Improper Device Handling: The angle of actuation and the distance from the target can influence the spray pattern.
-
Formulation Properties: Surface tension and viscosity of the formulation can impact the shape and spread of the spray.
-
Device Malfunction: A partially blocked nozzle or a faulty pump can result in an irregular spray pattern.
Solutions:
-
Standardized Technique: Develop a standard operating procedure (SOP) for device handling, specifying the angle of actuation and the distance to the collection surface.
-
Formulation Optimization: Evaluate the impact of excipients on the surface tension and viscosity of your formulation.
-
Device Qualification: Before starting an experiment, perform a quick visual check of the spray pattern to ensure it is symmetrical and consistent.
Issue 3: Poor In Vitro - In Vivo Correlation
Possible Causes:
-
Inappropriate In Vitro Model: The chosen in vitro model (e.g., cell line, diffusion cell setup) may not accurately mimic the physiological conditions of the nasal cavity.
-
Uncontrolled Environmental Factors: Temperature and humidity can affect both the spray characteristics and the permeability of nasal tissues.
-
Patient-Related Variability (In Vivo): Factors such as nasal anatomy, the nasal cycle, and the presence of mucus can significantly impact drug deposition and absorption in vivo.
Solutions:
-
Model Validation: Carefully select and validate your in vitro model to ensure it is relevant to your research question. Consider using more complex models, such as 3D cell cultures or excised nasal tissue, for more predictive results.
-
Controlled Environment: Conduct experiments in a controlled environment with stable temperature and humidity.
-
In Vivo Study Design: In animal or human studies, be mindful of the anatomical and physiological variability and design your studies with appropriate controls and a sufficient sample size to account for this.
Data Presentation
Table 1: Impact of Formulation Parameters on this compound Stability and Performance
| Parameter | Recommended Range | Potential Impact of Deviation |
| pH | 4.5 - 6.0[6] | Increased degradation of flunisolide outside this range.[8][9][10] |
| Viscosity | Formulation-dependent | Higher viscosity can lead to larger droplet sizes and altered spray patterns. |
| Osmolality | 250 - 450 mOsm/kg | Hypo- or hypertonic solutions may cause nasal irritation. |
Table 2: Influence of Device Actuation Parameters on Droplet Size Distribution
| Actuation Parameter | Typical Range | Effect on Droplet Size (Dv50) |
| Actuation Force | 3 - 7 kg[11] | Higher actuation force generally results in smaller droplet sizes.[12][13] |
| Actuation Velocity | 50 - 70 mm/s | Increased velocity can lead to a decrease in droplet size. |
| Stroke Length | Device-dependent | A shorter stroke length may result in incomplete atomization and larger droplets. |
Note: The values in this table are illustrative and can vary depending on the specific device and formulation.
Experimental Protocols
Protocol 1: HPLC Method for Content Uniformity of this compound Nasal Spray
Objective: To determine the uniformity of the flunisolide content in individual sprays from a multi-dose nasal spray device.
Materials:
-
This compound (flunisolide) nasal spray unit
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile phase: Phosphate buffer (pH 5.5):acetonitrile:tetrahydrofuran (73:15:12, v/v/v)[14]
-
Flunisolide reference standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Standard Preparation: Prepare a stock solution of the flunisolide reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at concentrations bracketing the expected concentration of the samples.
-
Sample Preparation:
-
Prime the this compound nasal spray device by actuating it 5-6 times.[3]
-
Discharge one spray into a known volume of mobile phase in a volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Repeat this process for sprays from the beginning, middle, and end of the device's life (e.g., sprays 1, 100, and 200 for a 200-spray unit).
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 245 nm.[5]
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Quantify the amount of flunisolide in each spray using the calibration curve.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the content of the tested sprays. The acceptance criteria for content uniformity are typically defined in pharmacopeial guidelines.
-
Protocol 2: In Vivo Evaluation of this compound Efficacy in a Rat Model of Allergic Rhinitis
Objective: To assess the anti-inflammatory efficacy of this compound in a rat model of ovalbumin (OVA)-induced allergic rhinitis.
Materials:
-
Sprague-Dawley or Brown Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound (flunisolide) nasal spray
-
Vehicle control (placebo nasal spray)
-
Equipment for intranasal administration to rats
-
Tools for symptom scoring and sample collection (e.g., video recording, materials for nasal lavage)
Procedure:
-
Induction of Allergic Rhinitis:
-
Treatment:
-
Divide the allergic rats into treatment groups (e.g., this compound-treated, vehicle-treated, and a non-allergic control group).
-
Administer the designated treatment intranasally once or twice daily, starting from a predetermined day of the challenge period.
-
-
Efficacy Evaluation:
-
Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing for a defined period after the final OVA challenge.
-
Inflammatory Cell Infiltration: After the final observation, euthanize the animals and collect nasal tissue for histological analysis to assess the infiltration of inflammatory cells (e.g., eosinophils).
-
Cytokine Analysis: Perform a nasal lavage to collect nasal secretions and measure the levels of inflammatory cytokines (e.g., IL-4, IL-5) using ELISA.
-
-
Data Analysis:
-
Compare the symptom scores, inflammatory cell counts, and cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Workflow for In Vivo Efficacy Testing of this compound.
Caption: Troubleshooting Logic for Inconsistent Spray Results.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Flunisolide Nasal Solution (Flunisolide Nasal Spray .025%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Methods for the Analysis of Flunisolide Nasal Spray | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 6. This compound (Flunisolide (Nasal Spray)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. ondrugdelivery.com [ondrugdelivery.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of different parameters that affect droplet-size distribution from nasal sprays using the Malvern Spraytec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurements of droplet size distribution and analysis of nasal spray atomization from different actuation pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. complexgenerics.org [complexgenerics.org]
- 14. researchgate.net [researchgate.net]
- 15. Allergic Rhinitis in Rats Is Associated with an Inflammatory Response of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Administration of Nasalide (flunisolide) in Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nasalide (flunisolide) in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported challenges in long-term this compound administration studies?
The most frequently encountered challenge is localized nasal irritation, manifesting as a mild, transient burning or stinging sensation.[1][2] Systemic side effects are not commonly reported in controlled clinical trials when this compound is used at recommended doses.[1] However, exceeding recommended doses over the long term could potentially lead to systemic corticosteroid effects.[1][3]
Q2: Is there a risk of nasal mucosal atrophy with prolonged use of this compound?
Studies on the long-term administration of intranasal corticosteroids, including flunisolide, have not found evidence of significant adverse histological changes or atrophy in the nasal mucosa.[4][5][6] In some cases, post-treatment biopsies have shown a reduction in edema and cellular infiltration compared to pre-treatment.[4]
Q3: Can long-term this compound administration lead to hypothalamic-pituitary-adrenal (HPA) axis suppression?
At recommended therapeutic doses, intranasal flunisolide has not been shown to cause clinically significant suppression of the HPA axis.[7][8][9] Studies monitoring morning plasma cortisol levels and 24-hour urinary-free cortisol excretion found no significant changes after long-term treatment.[8][9] However, exceeding the recommended dosage for extended periods could increase the risk of HPA axis suppression.[3][10]
Q4: Is tachyphylaxis (loss of efficacy over time) a concern with long-term this compound use?
While tachyphylaxis is a known phenomenon with some nasal medications like decongestants, there is no strong clinical evidence to suggest that it is a significant issue for the therapeutic efficacy of intranasal corticosteroids like this compound in treating allergic rhinitis.[11] Some preclinical studies have shown acute tolerance to the antiproliferative effects of topical steroids, but the clinical relevance of this in the context of allergic rhinitis treatment is not well-established.[12]
Q5: What is the recommended approach to minimize local adverse effects during long-term studies?
To minimize local adverse effects such as nasal burning and stinging, proper administration technique is crucial.[13][14] Researchers should ensure that study participants are trained to spray the medication away from the nasal septum.[13][15] The incidence of these complaints has been observed to decrease with continued use.[1][2]
Troubleshooting Guides
Issue 1: Subject reports persistent nasal burning or stinging.
| Potential Cause | Troubleshooting Step |
| Improper Administration Technique | Review the subject's spraying technique. Ensure they are directing the spray away from the nasal septum to minimize direct irritation.[13][15] |
| Vehicle/Excipient Sensitivity | The burning and stinging sensation may be related to the vehicle ingredients, as similar incidence rates have been reported in placebo groups.[1][2] If symptoms are severe and persistent, consider if the subject has a known sensitivity to any of the excipients. |
| Pre-existing Nasal Condition | Rule out any underlying nasal conditions that might be exacerbated by the nasal spray. |
Issue 2: Concern about potential systemic side effects (e.g., HPA axis suppression).
| Potential Cause | Troubleshooting Step |
| Exceeding Recommended Dosage | Verify that the subject is adhering to the prescribed dosage. Systemic effects are more likely with excessive doses.[3][10] |
| Concomitant Corticosteroid Use | Assess if the subject is using other forms of corticosteroids (e.g., for asthma), which could have an additive effect.[9] |
| Individual Sensitivity | Some individuals may be more sensitive to the systemic effects of corticosteroids.[1] |
Issue 3: Subject reports a perceived decrease in efficacy over time.
| Potential Cause | Troubleshooting Step |
| Poor Adherence to Treatment | Non-adherence to the prescribed dosing schedule is a common reason for treatment failure. Assess the subject's compliance with the study protocol. |
| Worsening of Underlying Condition | The subject's allergic rhinitis may have worsened due to increased allergen exposure or other factors, requiring a re-evaluation of their condition. |
| Incorrect Diagnosis | Confirm that the initial diagnosis of allergic rhinitis is correct and that other causes of nasal symptoms have been ruled out. |
Data Presentation
Table 1: Incidence of Adverse Events in Long-Term Flunisolide Nasal Solution Studies
| Adverse Event | Incidence Rate | Study Duration | Notes |
| Mild Transient Nasal Burning and Stinging | ~45% | Placebo-controlled and long-term studies | Incidence decreased with continued use. Similar rates were observed in placebo groups.[1][2] |
| Nasal Congestion | ≤ 5% | Long-term studies | |
| Sneezing | ≤ 5% | Long-term studies | |
| Epistaxis and/or Bloody Mucous | ≤ 5% | Long-term studies | |
| Nasal Irritation | ≤ 5% | Long-term studies | |
| Watery Eyes | ≤ 5% | Long-term studies | |
| Sore Throat | ≤ 5% | Long-term studies | |
| Nausea and/or Vomiting | ≤ 5% | Long-term studies | |
| Headaches | ≤ 5% | Long-term studies | |
| Systemic Corticosteroid Side Effects | Not reported | Controlled clinical trials | Can occur if recommended doses are exceeded.[1] |
Experimental Protocols
Protocol 1: Assessment of Nasal Mucosal Histology
This protocol outlines the procedure for obtaining and analyzing nasal biopsies to assess the long-term effects of this compound on the nasal mucosa.
-
Patient Selection and Baseline Biopsy:
-
Biopsy Procedure:
-
Use appropriate local anesthesia.
-
Carefully excise a small tissue sample from the inferior turbinate.
-
-
Tissue Fixation and Processing:
-
Histological and Morphometric Analysis:
-
Perform qualitative histologic examination to assess for any abnormalities, such as epithelial changes, inflammation, and signs of atrophy.[4][16]
-
Conduct morphometric evaluations in a blinded fashion using computerized image analysis to measure parameters like epithelial thickness.[5][6]
-
Immunocytochemistry can be used to identify and quantify inflammatory cells (e.g., eosinophils, mast cells, T lymphocytes).[16][17]
-
-
Follow-up Biopsy:
-
After the long-term treatment period (e.g., 6-12 months), repeat the biopsy procedure from the same site if possible.
-
Compare the pre- and post-treatment biopsy results to evaluate any changes.
-
Protocol 2: Evaluation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Function
This protocol describes methods to assess the potential systemic effects of long-term this compound administration on the HPA axis.
-
Baseline Assessment:
-
Prior to starting treatment, collect baseline measurements of HPA axis function.
-
-
Monitoring Methods:
-
Morning Plasma Cortisol Levels: Collect blood samples at a standardized time in the morning (e.g., 8 a.m.) to measure plasma cortisol concentrations.[8][9]
-
24-Hour Urinary-Free Cortisol Excretion: Collect urine over a 24-hour period to measure the total amount of free cortisol excreted. This provides an integrated measure of cortisol production.[9]
-
ACTH Stimulation Test: This is a more dynamic test of adrenal reserve.
-
Administer a standard dose of cosyntropin (synthetic ACTH) intravenously or intramuscularly.[8][18]
-
Measure serum cortisol levels at baseline and at specified time points after administration (e.g., 30 and 60 minutes).[18][19]
-
A normal response is a significant increase in serum cortisol levels above a defined threshold.[18]
-
-
-
Follow-up Assessments:
-
Repeat the chosen monitoring methods at regular intervals throughout the long-term study (e.g., 3 months, 6 months, 1 year) to detect any changes from baseline.
-
Visualizations
Caption: Troubleshooting workflow for adverse events.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for long-term studies.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Flunisolide Intranasal: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Long-term study of flunisolide treatment in perennial rhinitis with special reference to nasal mucosal histology and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and pathologic methods to assess the long-term safety of nasal corticosteroids. French Triamcinolone Acetonide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flunisolide: a review of its pharmacological properties and therapeutic efficacy in rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-term efficacy trial and twenty-four-month follow-up of flunisolide nasal spray in the treatment of perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of safety of concurrent use of intranasal flunisolide and oral beclomethasone aerosols in treatment of asthmatics with rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flunisolide Nasal Solution (Flunisolide Nasal Spray .025%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Tachyphylaxis to topical glucocorticoids; what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachyphylaxis to topically applied steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the techniques and steps of intranasal corticosteroid sprays administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inadequate quality of administration of intranasal corticosteroid sprays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccjm.org [ccjm.org]
- 16. Assessment by nasal biopsy of long-term use of mometasone furoate aqueous nasal spray (Nasonex) in the treatment of perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of prolonged treatment with topical corticosteroid (fluticasone propionate) on early and late phase nasal responses and cellular infiltration in the nasal mucosa after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adrenal suppression: A practical guide to the screening and management of this under-recognized complication of inhaled corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hypothalamic–pituitary–adrenal axis suppression by inhaled or nasal corticosteroids in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Flunisolide Bioavailability in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Flunisolide in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of Flunisolide?
Flunisolide, a synthetic corticosteroid, exhibits low oral bioavailability primarily due to two factors:
-
Poor Aqueous Solubility: Flunisolide is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After oral administration, Flunisolide that is absorbed from the gastrointestinal tract is rapidly and extensively metabolized by the liver before it can reach systemic circulation.[2] This results in a significant reduction of the active drug concentration.
Q2: What are the key physicochemical properties of Flunisolide to consider in formulation development?
Understanding the physicochemical properties of Flunisolide is crucial for designing effective delivery systems. Key parameters are summarized in the table below.
Q3: Which administration routes offer better bioavailability for Flunisolide compared to oral delivery?
Intranasal and pulmonary (inhalation) routes provide significantly higher bioavailability for Flunisolide. This is because these routes bypass the first-pass metabolism in the liver. For instance, approximately 50% of an intranasally inhaled dose reaches systemic circulation, compared to less than 7% for an oral dose.[3][4]
Q4: What are the primary strategies to enhance the systemic bioavailability of Flunisolide?
The main approaches to improve Flunisolide's bioavailability focus on increasing its solubility and protecting it from premature metabolism. These strategies include:
-
Nanoparticle-Based Delivery Systems: Encapsulating Flunisolide in nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its solubility and dissolution rate, and protect it from degradation.[5][6][7][8]
-
Liposomal Formulations: Liposomes can encapsulate Flunisolide, enhancing its solubility and potentially modifying its absorption and distribution profile.[9][10]
-
Use of Permeation Enhancers: These agents can transiently increase the permeability of biological membranes, such as the nasal mucosa, facilitating greater drug absorption.[11][12][13]
Troubleshooting Guides
This section provides practical guidance for overcoming common issues encountered during experimental studies aimed at improving Flunisolide bioavailability.
Issue 1: Low and Variable Drug Loading in Nanoparticle/Liposomal Formulations
| Potential Cause | Troubleshooting Steps |
| Poor solubility of Flunisolide in the lipid/polymer matrix. | - Screen different lipids (for SLNs/liposomes) or polymers with varying polarities to find a more compatible matrix. - Consider using a co-solvent during the formulation process to initially dissolve Flunisolide before incorporation into the matrix. Ensure the co-solvent is removed during a later stage of the process. |
| Drug precipitation during formulation. | - Optimize the homogenization or sonication time and intensity to ensure proper dispersion of the drug within the carrier. - Adjust the temperature during the formulation process to maintain drug solubility. |
| Inaccurate quantification of encapsulated drug. | - Validate the analytical method (e.g., HPLC) for accuracy and precision in quantifying Flunisolide in the presence of formulation excipients.[14] - Ensure complete separation of the encapsulated drug from the free drug before quantification. |
Issue 2: Inconsistent In Vitro Permeability Results in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Steps |
| Compromised integrity of the Caco-2 cell monolayer. | - Regularly measure the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent and have formed tight junctions before and after the experiment.[15][16] - Perform a Lucifer Yellow rejection assay to confirm monolayer integrity. |
| Precipitation of Flunisolide formulation in the transport buffer. | - Assess the solubility and stability of the formulation in the assay buffer at the intended concentration. - If precipitation occurs, consider reducing the test concentration or modifying the buffer composition (e.g., adding a small percentage of a solubilizing agent, ensuring it doesn't affect cell viability). |
| Interaction of formulation excipients with the Caco-2 cells. | - Evaluate the cytotoxicity of the formulation components on Caco-2 cells using assays like MTT or LDH release. - Run control experiments with the vehicle (formulation without Flunisolide) to assess its effect on cell permeability. |
Issue 3: High Variability in Pharmacokinetic Data from In Vivo Animal Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent dosing. | - For intranasal administration in rats, ensure the delivery device is properly calibrated and the administration technique is consistent across all animals to minimize variability in the deposited dose.[17][18] - For oral gavage, ensure the formulation is homogenous and the volume administered is accurate for the animal's body weight. |
| Pre-systemic degradation or clearance at the administration site. | - For nasal delivery, consider the impact of mucociliary clearance. Mucoadhesive excipients can be included in the formulation to prolong residence time in the nasal cavity.[19] - For oral delivery, the extensive first-pass metabolism is a known challenge. Nanoparticle or liposomal formulations can offer some protection. |
| Issues with blood sampling and sample processing. | - Standardize the blood collection time points and techniques. - Ensure proper handling and storage of plasma samples to prevent drug degradation. Use appropriate anticoagulants and store samples at -80°C until analysis. |
| Analytical method sensitivity and specificity. | - Utilize a validated and sensitive analytical method, such as LC-MS/MS, for the accurate quantification of Flunisolide in plasma.[20] |
Data Presentation
Table 1: Physicochemical Properties of Flunisolide
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁FO₆ | [21] |
| Molecular Weight | 434.5 g/mol | [21] |
| Melting Point | ~245 °C | [21] |
| Water Solubility | Practically insoluble | [1] |
| LogP | 2.5 | [21] |
Table 2: Comparison of Flunisolide Bioavailability via Different Administration Routes
| Administration Route | Systemic Bioavailability | Key Factors | Reference |
| Oral | < 7% | Extensive first-pass metabolism, poor solubility. | [3] |
| Intranasal | ~50% | Bypasses first-pass metabolism, direct absorption from nasal mucosa. | [3] |
| Inhalation (Pulmonary) | ~40% | Bypasses first-pass metabolism, absorption from the lungs. | [4] |
Experimental Protocols
Protocol 1: Preparation of Flunisolide-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and may require optimization.
Materials:
-
Flunisolide
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Propylene glycol)
-
Purified water
Method: High-Shear Homogenization and Ultrasonication
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add Flunisolide to the melted lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Subject the coarse emulsion to high-power ultrasonication (probe sonicator) for a specified time (e.g., 5-10 minutes) to reduce the particle size to the nanometer range. The sonication process should be carried out in an ice bath to prevent overheating.
-
Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol is adapted from standard procedures for Caco-2 permeability assays.[3][15][22]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Flunisolide formulation and control solution
-
Lucifer Yellow (for monolayer integrity testing)
-
Analytical equipment (e.g., LC-MS/MS)
Method:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the Flunisolide formulation (dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed buffer.
-
-
Sample Analysis: Quantify the concentration of Flunisolide in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Post-Experiment Integrity Test: After the transport experiment, perform a Lucifer Yellow permeability assay to confirm that the monolayer integrity was maintained throughout the study.
Visualizations
Caption: Flunisolide bioavailability pathways and enhancement strategies.
Caption: Workflow for developing and testing enhanced Flunisolide formulations.
Caption: Troubleshooting decision tree for low in vivo Flunisolide bioavailability.
References
- 1. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 3. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flunisolide hydrofluoroalkane with integrated spacer for treating asthma: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabrication, Characterization, In vitro Evaluation of Solid Lipid Nanoemulsion of Flunarizine dihydrochloride for Nasal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles: An Innovative Drug Delivery System for Enhanced Bioavailability and Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Effect of permeation enhancers on buccal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. In vivo systemic evaluation of nasal drug absorption from powder formulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NASAL DRUG DELIVERY - Overcoming the Challenges of Formulation Development [drug-dev.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Preventing degradation of Flunisolide during laboratory procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Flunisolide during laboratory procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of Flunisolide under various stress conditions.
Troubleshooting Guide: Common Issues in Flunisolide Handling and Analysis
This guide addresses specific issues that may arise during the handling and analysis of Flunisolide, leading to its degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in HPLC Chromatogram | Degradation of Flunisolide due to improper storage or sample preparation. | Ensure Flunisolide is stored at room temperature, protected from light and heat.[1] Prepare samples fresh and analyze within 48 hours when stored at 5°C.[1] Review the forced degradation data to identify potential degradation products. |
| Contamination of glassware, solvents, or instrument. | Use clean, dedicated glassware. Filter all solvents and mobile phases through a 0.45 µm filter. Flush the HPLC system thoroughly between analyses. | |
| Loss of Flunisolide Potency in a Formulation | Incompatibility with excipients. | Corticosteroids can be incompatible with certain excipients, particularly those that create acidic or basic microenvironments or contain reactive impurities. Common problematic excipients for corticosteroids include certain grades of lactose, polyethylene glycols (PEGs), and some preservatives. Review the formulation for any potentially incompatible ingredients. |
| Exposure to adverse environmental conditions. | Protect the formulation from light, heat, and humidity. Store at controlled room temperature (15-30°C or 59-86°F).[2] | |
| Irreproducible Results in Stability Studies | Inconsistent sample preparation. | Follow a standardized and validated sample preparation protocol. Ensure accurate weighing and dilution steps. |
| Variations in laboratory conditions (temperature, light). | Conduct experiments under controlled and documented environmental conditions. | |
| Flunisolide Degradation During Forced Degradation Studies | Stress conditions are too harsh, leading to secondary degradation. | The goal of forced degradation is typically 5-20% degradation. If degradation is excessive, reduce the stressor's intensity (e.g., lower acid/base concentration, shorter exposure time, lower temperature). |
| Inappropriate solvent for dissolving Flunisolide for the study. | Flunisolide is practically insoluble in water. Use a suitable organic solvent like acetone or methanol to dissolve the drug before subjecting it to aqueous stress conditions. Ensure the chosen solvent does not interfere with the degradation process or the analytical method.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Flunisolide to degrade?
A1: Flunisolide is susceptible to degradation under several conditions, including exposure to acids, bases, oxidizing agents, heat, humidity, and light.[1]
Q2: What are the known degradation products of Flunisolide?
A2: Forced degradation studies have identified several key degradation products, including Desonide, Flunisolide 11-keto, and Flunisolide 17-beta acid.[1]
Q3: What are the recommended storage conditions for Flunisolide?
A3: Flunisolide should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and direct light.[1][4] The recommended storage temperature is typically controlled room temperature (15-30°C or 59-86°F).[2]
Q4: Can I use water to dissolve Flunisolide for my experiments?
A4: Flunisolide is practically insoluble in water. It is soluble in acetone, sparingly soluble in chloroform, and slightly soluble in methanol.[3] Therefore, an appropriate organic solvent should be used for initial dissolution.
Q5: How long are Flunisolide solutions stable for analysis?
A5: Standard and sample solutions of Flunisolide in a suitable diluent have been shown to be stable for up to 48 hours when stored at 5°C in an autosampler.[1]
Data Presentation: Forced Degradation of Flunisolide
The following table summarizes the results of a forced degradation study on Flunisolide, indicating the conditions applied and the major degradation products observed.
| Stress Condition | Reagent/Condition Details | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | Desonide, Flunisolide 11-keto |
| Base Hydrolysis | 0.1 M NaOH | Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid, Unspecified major degradant at 0.45 RRT |
| Oxidation | 3% H₂O₂ | Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid |
| Thermal Degradation | Heat | Desonide, Flunisolide 11-keto |
| Humidity | Humidity | Desonide, Flunisolide 11-keto |
| Photolytic Degradation | Light | Desonide, Flunisolide 11-keto, Flunisolide 17-beta acid |
Data summarized from a forced degradation study of Flunisolide API.[1]
Experimental Protocols
Protocol 1: Forced Degradation of Flunisolide
This protocol outlines the steps for conducting a forced degradation study on Flunisolide.
1. Preparation of Flunisolide Stock Solution:
-
Accurately weigh and dissolve a known amount of Flunisolide in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours), monitoring for degradation.
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the solution to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Store the solution at room temperature for a specified period, monitoring for degradation.
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the solution to a suitable concentration for HPLC analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature for a specified period, monitoring for degradation.
-
Dilute the solution to a suitable concentration for HPLC analysis.
5. Thermal Degradation:
-
Store a solid sample of Flunisolide in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solution of Flunisolide to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Concurrently, keep a control sample protected from light.
-
After the exposure period, dilute the solution to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for Flunisolide
This protocol describes a validated HPLC method for the analysis of Flunisolide and its degradation products.[1]
1. Instrumentation and Columns:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A Luna phenyl hexyl column (4.6 mm x 150 mm, 3 µm) or equivalent.
2. Chromatographic Conditions:
-
Mobile Phase A: Prepare a suitable buffer solution.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 50 50 30 30 70 35 70 30 | 45 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 5°C.
-
Injection Volume: 50 µL.
-
Detection Wavelength: 245 nm (with PDA detection from 200-400 nm).
3. Preparation of Solutions:
-
Diluent: Prepare a suitable mixture of water and acetonitrile.
-
Standard Stock Solution (250 µg/mL): Accurately weigh about 12.5 mg of Flunisolide standard, transfer to a 50 mL volumetric flask, dissolve in 10 mL of acetonitrile with sonication, and dilute to volume with water.
-
Standard Solution (40 µg/mL): Transfer 4.0 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (40 µg/mL): Prepare the sample to a nominal concentration of 40 µg/mL of Flunisolide in the diluent.
Visualizations
Caption: Flunisolide Degradation Pathways under Stress.
Caption: HPLC Analysis Workflow for Flunisolide.
References
Technical Support Center: Optimizing Nasalide (Flunisolide) Concentration for In Vitro Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the concentration of Nasalide (active ingredient: Flunisolide) for your specific cell line and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Flunisolide)?
A1: this compound, a synthetic corticosteroid, exerts its effects through its active ingredient, Flunisolide. Flunisolide is a glucocorticoid receptor agonist.[1] It binds to cytoplasmic glucocorticoid receptors, which then translocate to the nucleus.[1] In the nucleus, the complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to either activate or repress gene expression.[2][3] This modulation of gene expression leads to its anti-inflammatory and immunosuppressive effects.[1]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the biological question being investigated. Based on in vitro studies with Flunisolide and other corticosteroids, a broad range-finding experiment is recommended.
| Cell Type Category | Recommended Starting Concentration Range (Flunisolide) | Notes |
| Epithelial Cells | 0.1 µM - 10 µM[4] | Studies on human bronchial epithelial cells (BEAS-2B) have shown effects in this range. |
| 11 µM - 110 µM | Shown to reduce DNA damage in rat tracheal epithelial cells.[1] | |
| Immune Cells | 1 µM - 100 µM[5] | Based on studies with Flunisolide on sputum cells containing eosinophils. |
| 1 nM - 1 µM (Methylprednisolone)[6] | As a starting reference from another corticosteroid on human T cells. | |
| Cancer Cells | 10 nM - 100 µM (Dexamethasone)[1][3][7] | As a starting reference from a commonly used corticosteroid in various cancer cell lines. The IC50 can vary significantly. |
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: Flunisolide is soluble in organic solvents such as DMSO, DMF, and Ethanol.[5] It is practically insoluble in water.[8]
Stock Solution Preparation Protocol:
-
Solvent Selection: Choose a solvent appropriate for your cell line that is tolerated at the final working concentration (typically ≤0.1% v/v). DMSO is a common choice.
-
Calculation: Determine the required mass of Flunisolide to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Dissolve the calculated mass of Flunisolide in the chosen solvent. Gentle warming or vortexing may be required to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q4: What are the appropriate controls for a this compound experiment?
A4: Including proper controls is essential for interpreting your results accurately.
-
Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for cell health and the phenotype being measured.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound. This control is critical to ensure that any observed effects are due to the drug and not the solvent. The final concentration of the vehicle should be consistent across all treated wells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | Cell line is resistant to glucocorticoids: Some cell lines have low expression of the glucocorticoid receptor (GR) or mutations in the GR gene.[9][10] | - Confirm GR expression in your cell line via Western blot or qPCR.- Consider using a different cell line known to be responsive to glucocorticoids.- Test a much wider and higher concentration range. |
| Compound degradation: Improper storage or handling of the this compound stock solution. | - Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles by storing in aliquots.- Protect the stock solution from light. | |
| Incorrect experimental duration: The incubation time may be too short to observe the desired effect. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High levels of cell death (cytotoxicity) | Concentration is too high: The concentration of this compound is toxic to the specific cell line. | - Perform a dose-response curve starting from a very low concentration to determine the cytotoxic threshold.- Use a cell viability assay (e.g., MTT, MTS) to quantify cytotoxicity. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.1% v/v).- Include a vehicle control with the highest concentration of solvent used. | |
| Precipitation of this compound in culture medium | Poor solubility: this compound has low aqueous solubility.[8][11] Adding a concentrated stock directly to the medium can cause it to precipitate. | - Pre-warm the cell culture medium to 37°C before adding the this compound solution.- Add the this compound stock solution to the medium while gently vortexing to ensure rapid mixing.- Prepare an intermediate dilution of the stock solution in warm medium before adding it to the final culture volume.[12] |
| Inconsistent or variable results | Mycoplasma contamination: Mycoplasma can alter cellular responses to treatments. | - Regularly test your cell lines for mycoplasma contamination.- If contaminated, discard the culture and start with a fresh, uncontaminated stock. |
| Cell passage number: High passage numbers can lead to phenotypic drift and altered drug responses. | - Use cells with a consistent and low passage number for all experiments.- Thaw a new vial of cells from a well-characterized master stock when passage number becomes high. | |
| Inconsistent cell seeding density: Variations in the initial number of cells can affect the outcome of the experiment. | - Ensure accurate cell counting and seeding to maintain consistency across all wells and experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (Flunisolide) powder
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Include an untreated control and a vehicle (DMSO) control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for Determining IC50.
References
- 1. Effect of dexamethasone on cell proliferation of neuroepithelial tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits the proliferation of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flunisolide | 3385-03-3 [amp.chemicalbook.com]
- 6. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flunisolide Nasal Solution (Flunisolide Nasal Spray .025%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Flunisolide (Nasalide) Versus Other Intranasal Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
Intranasal corticosteroids (INCS) are the most effective first-line treatment for managing the symptoms of allergic rhinitis, a condition affecting millions worldwide.[1][2] Flunisolide, marketed as Nasalide, is a synthetic corticosteroid that has been widely used for the treatment of seasonal and perennial allergic rhinitis.[3][4] This guide provides an objective comparison of the efficacy of flunisolide against other commonly prescribed intranasal corticosteroids, supported by experimental data and detailed methodologies for key assays.
Mechanism of Action: Glucocorticoid Receptor Signaling
The therapeutic effect of flunisolide and other corticosteroids is mediated through their interaction with the glucocorticoid receptor (GR).[5][6] Upon entering the target cell, the corticosteroid binds to the GR in the cytoplasm. This binding event causes the dissociation of heat shock proteins from the GR, allowing the corticosteroid-GR complex to translocate into the nucleus. Inside the nucleus, this complex modulates gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1 and IκB.[1]
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1]
This cascade of events ultimately leads to a reduction in the inflammatory response within the nasal mucosa, alleviating symptoms like congestion, rhinorrhea, sneezing, and itching.[4][7]
References
- 1. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of mometasone furoate and fluticasone furoate on persistent allergic rhinoconjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flunisolide (Nasarel, this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. flunisolide nasal spray (Aerospan): Drug Facts, Side Effects, Dosage [medicinenet.com]
- 5. Flunisolide - Wikipedia [en.wikipedia.org]
- 6. Flunisolide | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
Validating the Anti-inflammatory Effects of Flunisolide in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of Flunisolide against other corticosteroids, supported by experimental data. Detailed methodologies for key in vitro and in vivo assays are presented to facilitate the validation of Flunisolide in new and established models of inflammation.
Executive Summary
Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties, primarily used in the management of asthma and allergic rhinitis.[1][[“]] Its mechanism of action is mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression to suppress pro-inflammatory pathways and promote anti-inflammatory responses. This guide explores the efficacy of Flunisolide in comparison to other widely used corticosteroids, such as Budesonide and Dexamethasone, in relevant preclinical models of inflammation. The presented data and protocols are intended to assist researchers in designing and executing studies to further validate the anti-inflammatory profile of Flunisolide.
Comparative Anti-inflammatory Potency
The anti-inflammatory potency of corticosteroids can be assessed through various in vitro and in vivo models. The following tables summarize the available quantitative data comparing Flunisolide with other corticosteroids.
In Vitro Efficacy: Inhibition of Eosinophil Viability
Eosinophils are key effector cells in allergic inflammation, and their survival is prolonged by cytokines such as Interleukin-5 (IL-5). Corticosteroids can inhibit this cytokine-mediated viability, and the half-maximal inhibitory concentration (IC50) is a measure of their potency.
| Corticosteroid | IC50 (nM) for Inhibition of IL-5 Mediated Eosinophil Viability[1] |
| Fluticasone Propionate | 1.3 |
| Budesonide | 8.5 |
| Triamcinolone Acetonide | 25 |
| Flunisolide | 32 |
| Dexamethasone | 94 |
| Beclomethasone 17-monopropionate | 210 |
| Beclomethasone 17,21-dipropionate | 290 |
| Hydrocortisone | >1000 |
Glucocorticoid Receptor (GR) Binding Affinity
The therapeutic effect of corticosteroids is initiated by their binding to the GR. The relative binding affinity provides an indication of the intrinsic potency of the compound.
| Corticosteroid | Relative Binding Affinity (Dexamethasone = 100)[3] |
| Mometasone Furoate | 2100 |
| Fluticasone Propionate | 1775 |
| Beclomethasone 17-monopropionate | 1345 |
| Budesonide | 935 |
| Flunisolide | 190 |
| Dexamethasone | 100 |
In Vivo and Ex Vivo Performance
Direct comparative preclinical data for Flunisolide in standardized in vivo models such as carrageenan-induced paw edema is limited in the available literature. However, clinical and ex vivo studies provide valuable insights into its anti-inflammatory efficacy.
An ex vivo study on alveolar macrophages obtained from patients treated with inhaled Flunisolide demonstrated a significant reduction in the production of the pro-inflammatory cytokines Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) compared to patients not receiving the treatment.[[“]]
In a clinical setting, a study on preschool children with moderate asthma exacerbations found that high doses of nebulized Flunisolide resulted in a faster therapeutic effect and a greater decrease in symptom scores during the first week of treatment compared to high doses of nebulized Budesonide.[4]
Signaling Pathway of Flunisolide's Anti-inflammatory Action
Flunisolide, like other corticosteroids, exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus and acts as a transcription factor. Its primary mechanisms include:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, preventing the expression of genes encoding cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR complex can also bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like Lipocortin-1 (Annexin A1), which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.
Caption: Flunisolide's anti-inflammatory mechanism of action.
Experimental Protocols
In Vitro Model: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The following day, remove the culture medium.
-
Add fresh medium containing various concentrations of Flunisolide or a reference corticosteroid (e.g., Dexamethasone).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
-
Incubation and Sample Collection:
-
Incubate the plates for 18-24 hours at 37°C.
-
After incubation, centrifuge the plates and collect the supernatants for analysis.
-
-
Quantification of TNF-α:
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for each compound by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for in vitro evaluation of TNF-α inhibition.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of pharmacological agents.
Methodology:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats weighing between 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of Flunisolide or other corticosteroids.
-
Administer the test compounds and controls intraperitoneally or orally 30-60 minutes before the induction of inflammation.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treatment group using the following formula:
-
% Inhibition = [(Mean edema of control group - Mean edema of test group) / Mean edema of control group] x 100
-
-
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
References
A Comparative In Vitro Analysis of Nasalide (Flunisolide) and Budesonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two commonly used intranasal corticosteroids, Nasalide (flunisolide) and budesonide. The following sections present a summary of their performance based on key pharmacological parameters, detailed experimental protocols for the cited assays, and visual representations of relevant biological pathways and workflows.
Data Summary
The in vitro efficacy of corticosteroids is often evaluated through their binding affinity to the glucocorticoid receptor (GR), their ability to inhibit the release of pro-inflammatory cytokines, and their impact on key inflammatory cells such as eosinophils. The following table summarizes the available quantitative data for flunisolide and budesonide.
| Parameter | Flunisolide (this compound) | Budesonide | Reference |
| Relative Glucocorticoid Receptor Binding Affinity (RBA) ¹ | 190 | 935 | [1][2] |
| Inhibition of IL-5 Mediated Eosinophil Viability (IC50) ² | 32 nM | 8.5 nM | [3] |
| Inhibition of TNF-α-induced GM-CSF Release ³ | Effective at 0.1 to 10 µM | Data not available in a directly comparable in vitro study | [4] |
| Inhibition of Rhinovirus-induced TSLP and CCL26 Release ⁴ | Data not available | Effective at 10⁻⁷ M | [5] |
¹Relative binding affinity to the human glucocorticoid receptor, with dexamethasone set to 100. ²The half-maximal inhibitory concentration (IC50) for the survival of eosinophils stimulated with interleukin-5 (IL-5). ³Data for flunisolide was obtained from studies on a human bronchial epithelial cell line (BEAS-2B). ⁴Data for budesonide was obtained from studies on normal human bronchial epithelial (NHBE) cells. A direct comparative study with flunisolide under the same conditions is not available.
Key Findings
Budesonide demonstrates a significantly higher binding affinity for the glucocorticoid receptor, approximately five times that of flunisolide.[1][2] This higher affinity may contribute to its greater potency in functional assays. In a direct comparative study, budesonide was found to be more potent than flunisolide in inhibiting the viability of eosinophils, key effector cells in allergic inflammation, with an IC50 value approximately four times lower.[3]
Experimental Protocols
Below are detailed methodologies for the key in vitro experiments cited in this guide. These protocols are synthesized from published research and represent standard methods for evaluating the in vitro performance of corticosteroids.
Glucocorticoid Receptor (GR) Binding Affinity Assay
This assay determines the affinity of a compound for the glucocorticoid receptor, typically through a competitive binding experiment using a radiolabeled or fluorescently labeled ligand.
Objective: To measure the relative binding affinity of flunisolide and budesonide to the human glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
Labeled ligand (e.g., [³H]-dexamethasone or a fluorescently labeled glucocorticoid)
-
Unlabeled competitor (flunisolide, budesonide, and a reference standard like dexamethasone)
-
Assay buffer (e.g., Tris-HCl buffer with additives like molybdate, dithiothreitol, and glycerol)
-
96-well plates
-
Scintillation counter or fluorescence polarization reader
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (flunisolide, budesonide) and the reference standard.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the labeled ligand, and the recombinant human GR.
-
Add the different concentrations of the unlabeled test compounds or the reference standard to the wells. Include control wells for total binding (labeled ligand and GR only) and non-specific binding (labeled ligand, GR, and a high concentration of unlabeled dexamethasone).
-
Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the bound from the free labeled ligand. For radioligand binding, this is typically done by vacuum filtration through a filter mat that traps the receptor-ligand complex. For fluorescence polarization, no separation step is needed.
-
Quantify the amount of bound labeled ligand in each well using a scintillation counter or a fluorescence polarization reader.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) by plotting the percentage of specific binding against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The relative binding affinity (RBA) is calculated by dividing the IC50 of the reference standard (dexamethasone) by the IC50 of the test compound and multiplying by 100.
Inhibition of Cytokine-Mediated Eosinophil Viability Assay
This assay assesses the ability of corticosteroids to induce apoptosis in eosinophils, whose survival is promoted by certain cytokines like IL-5.
Objective: To determine the IC50 values of flunisolide and budesonide for the inhibition of IL-5-mediated eosinophil viability.
Materials:
-
Human eosinophils, purified from peripheral blood of healthy donors.
-
Recombinant human interleukin-5 (IL-5).
-
Flunisolide and budesonide.
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin).
-
96-well cell culture plates.
-
Propidium iodide (PI) or Annexin V-FITC for viability/apoptosis staining.
-
Flow cytometer.
Procedure:
-
Isolate eosinophils from human peripheral blood using a method such as density gradient centrifugation followed by negative selection with magnetic beads.
-
Resuspend the purified eosinophils in cell culture medium.
-
In a 96-well plate, add the eosinophil suspension to each well.
-
Add a fixed, suboptimal concentration of IL-5 to the wells to promote eosinophil survival.
-
Add serial dilutions of flunisolide or budesonide to the wells. Include a vehicle control (medium with IL-5 but no corticosteroid) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, harvest the cells and stain them with a viability dye such as propidium iodide or with an apoptosis marker like Annexin V-FITC.
-
Analyze the stained cells using a flow cytometer to determine the percentage of viable (or apoptotic) cells in each condition.
-
Calculate the percentage of inhibition of eosinophil viability for each corticosteroid concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the corticosteroid concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the general signaling pathway of glucocorticoids and a typical experimental workflow for in vitro comparative analysis.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Comparison.
References
- 1. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Budesonide inhibits T cell-initiated epithelial pathophysiology in an in vitro model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Budesonide repairs decreased barrier integrity of eosinophilic nasal polyp epithelial cells caused by PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Virus-Induced Cytokine Production from Airway Epithelial Cells by the Late Addition of Budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Flunisolide research findings across studies
Flunisolide, a synthetic corticosteroid, has been a subject of extensive research for its anti-inflammatory properties, particularly in the management of asthma and allergic rhinitis. This guide provides a cross-validation of research findings on Flunisolide, offering a comparative analysis of its performance with other corticosteroids, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of Flunisolide's pharmacological profile.
Mechanism of Action
Flunisolide exerts its anti-inflammatory effects primarily by acting as a glucocorticoid receptor (GR) agonist.[1][2][3][4] Upon administration, it binds to cytoplasmic GRs, which then translocate to the nucleus. This complex initiates the transcription of glucocorticoid-responsive genes, such as those for lipocortins.[2] Lipocortins, in turn, inhibit phospholipase A2, a key enzyme in the inflammatory cascade.[2] This inhibition blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.[2] The anti-inflammatory actions of corticosteroids like flunisolide contribute to their efficacy in asthma by inhibiting inflammatory cells (e.g., mast cells, eosinophils, neutrophils) and the release of inflammatory mediators.[5]
Signaling Pathway
The following diagram illustrates the glucocorticoid receptor signaling pathway activated by Flunisolide.
References
- 1. Flunisolide: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. Flunisolide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Flunisolide - Wikipedia [en.wikipedia.org]
- 4. Flunisolide | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison of Beclomethasone Dipropionate and Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely utilized intranasal corticosteroids: beclomethasone dipropionate (BDP), marketed under brand names such as Nasalide, and fluticasone propionate (FP). This analysis focuses on their respective pharmacological profiles, clinical efficacy, and safety, supported by experimental data and methodologies relevant to a scientific audience.
Mechanism of Action: The Glucocorticoid Receptor Pathway
Both beclomethasone dipropionate and fluticasone propionate are synthetic corticosteroids that exert their anti-inflammatory effects primarily by acting as agonists for the glucocorticoid receptor (GR).[1][2][3] The fundamental mechanism involves the binding of the corticosteroid to the cytoplasmic GR, which then translocates to the nucleus.[1] Within the nucleus, the activated GR complex modulates gene expression in two principal ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1).
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby inhibiting the synthesis of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3]
Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed by esterases in the lung and other tissues to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is responsible for its therapeutic action.[4] Fluticasone propionate, conversely, is administered in its active form.[4]
References
Verifying the Molecular Targets of Flunisolide in Specific Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flunisolide's performance against other common inhaled corticosteroids (ICS), focusing on their molecular targets and effects in key cell types involved in airway inflammation. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Flunisolide and its Primary Molecular Target
Flunisolide is a synthetic corticosteroid with potent anti-inflammatory and anti-allergic properties.[1] Like other corticosteroids, its primary mechanism of action is through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] Upon binding, the Flunisolide-GR complex translocates to the nucleus, where it modulates gene expression. This modulation occurs through two main pathways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.[3]
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby reducing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.[4]
Comparative Analysis of Glucocorticoid Receptor Binding Affinity
The affinity of a corticosteroid for the GR is a key determinant of its potency. The following table summarizes the relative binding affinity (RBA) of Flunisolide and other commonly used inhaled corticosteroids compared to dexamethasone.
| Inhaled Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) | Reference |
| Fluticasone Furoate | 2989 | [5] |
| Mometasone Furoate | 2100 | [5] |
| Fluticasone Propionate | 1775 | [5] |
| Beclomethasone-17-Monopropionate | 1345 | [5] |
| Budesonide | 935 | [5] |
| Flunisolide | 190 | [5] |
| Beclomethasone Dipropionate | 53 | [5] |
Note: Higher RBA values indicate a stronger binding affinity for the glucocorticoid receptor.
Cellular Targets and Comparative Efficacy
The anti-inflammatory effects of Flunisolide are exerted on various cell types involved in the pathophysiology of asthma and other respiratory diseases.
Epithelial Cells
Bronchial epithelial cells play a crucial role in initiating and perpetuating airway inflammation. Flunisolide has been shown to modulate the inflammatory response in these cells. In a study using a human bronchial epithelial cell line (BEAS-2B), Flunisolide effectively inhibited the Tumor Necrosis Factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and the release of pro-inflammatory cytokines Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-5 (IL-5). The percentage of inhibition at a concentration of 10 µM was 30% for ICAM-1, 60% for GM-CSF, and 70% for IL-5.
Immune Cells
Eosinophils: Eosinophils are key effector cells in allergic inflammation. Corticosteroids are known to induce eosinophil apoptosis (programmed cell death), thereby reducing their numbers in the airways. One study provides a direct comparison of the potency of several glucocorticoids in inhibiting IL-5-mediated eosinophil viability.
| Glucocorticoid | IC50 (nM) for Inhibition of Eosinophil Viability |
| Fluticasone Propionate | 1.3 |
| Budesonide | 8.5 |
| Flunisolide | 32 |
| Dexamethasone | 94 |
| Beclomethasone 17-Monopropionate | 210 |
| Beclomethasone 17,21-Dipropionate | 290 |
Lymphocytes and Macrophages: While direct comparative studies with IC50 values for Flunisolide on lymphocytes and macrophages are limited, the general mechanism of corticosteroids involves the suppression of cytokine production from these cells. One study on alveolar macrophages from patients treated with inhaled Flunisolide showed significantly lower production of IL-1 and TNF-α compared to patients not receiving the treatment.[2]
Airway Smooth Muscle Cells
Signaling Pathways and Experimental Workflows
References
- 1. A comparative trial testing budesonide and flunisolide nasal sprays in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of inhaled flunisolide on inflammatory functions of alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-dose inhaled flunisolide versus budesonide in the treatment of acute asthma exacerbations in preschool-age children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
Assessing the Reproducibility of Experiments Involving Nasalide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental data is paramount. This guide provides a comparative analysis of Nasalide (flunisolide), an intranasal corticosteroid, against its key alternatives. By examining the methodologies of pivotal experiments and presenting performance data in a standardized format, this document aims to facilitate a clear assessment of its therapeutic profile and the consistency of its experimental evaluation.
This compound, a synthetic corticosteroid, exerts its anti-inflammatory effects through its activity as a glucocorticoid receptor (GR) agonist.[1] Its primary application is in the management of allergic rhinitis, where it mitigates symptoms such as nasal congestion, sneezing, and runny nose.[2] The reproducibility of experiments evaluating its efficacy and potency is crucial for its continued clinical use and for the development of new therapeutic agents. This guide delves into the core experimental data underpinning the characterization of this compound and its main competitors, focusing on glucocorticoid receptor binding affinity, in vitro anti-inflammatory effects, and clinical efficacy.
Glucocorticoid Receptor Binding Affinity: A Quantitative Comparison
The cornerstone of an intranasal corticosteroid's mechanism of action is its binding affinity to the glucocorticoid receptor. High affinity is generally correlated with increased potency. The relative binding affinity (RBA) is a common metric used to compare different corticosteroids, typically with dexamethasone as a reference standard. However, it is important to note that RBA values can exhibit variability across different laboratories and assay conditions, underscoring the need for standardized protocols to ensure reproducibility.[3]
Below is a summary of the relative binding affinities of this compound and other commonly used intranasal corticosteroids.
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) |
| Flunisolide (this compound) | 180 - 190 |
| Beclomethasone Monopropionate (active metabolite of Beclomethasone Dipropionate) | 1345 |
| Budesonide | 855 - 935 |
| Fluticasone Propionate | 1775 - 1800 |
| Mometasone Furoate | ~2200 |
| Desisobutyryl-ciclesonide (active metabolite of Ciclesonide) | 1200 |
| Triamcinolone Acetonide | ~20 (relative to flunisolide) |
Experimental Protocol: Glucocorticoid Receptor Binding Affinity Assay
Assessing the reproducibility of binding affinity data requires a detailed understanding of the experimental methodology. A common approach is the competitive radioligand binding assay.
Objective: To determine the relative binding affinity of a test corticosteroid for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Glucocorticoid Receptor Source: Cytosol from human lung tissue or cultured cells (e.g., A549, HEK293) expressing the human glucocorticoid receptor.
-
Radioligand: Typically [³H]-dexamethasone.
-
Test Corticosteroids: Flunisolide and other comparator corticosteroids.
-
Reference Corticosteroid: Dexamethasone (unlabeled).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Fluid and Counter.
Procedure:
-
Preparation of Cytosol: Human lung tissue or cultured cells are homogenized in a cold buffer and centrifuged to obtain the cytosolic fraction containing the glucocorticoid receptors.
-
Competition Assay: A constant concentration of the radioligand ([³H]-dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test corticosteroid or the reference standard (dexamethasone).
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Unbound radioligand is removed, typically by charcoal-dextran adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is then calculated relative to the IC50 of the reference standard.
Reproducibility Considerations:
-
Receptor Source and Preparation: Variability in receptor concentration and integrity between preparations can affect results.
-
Incubation Time and Temperature: Ensuring equilibrium is reached is critical for accurate affinity determination.
-
Non-specific Binding: Accurate measurement and subtraction of non-specific binding are essential.
-
Data Analysis Method: Consistent use of a standardized model for calculating IC50 values is necessary.
In Vitro Anti-Inflammatory Effects: A Comparative Overview
Beyond receptor binding, the functional consequences of glucocorticoid receptor activation are assessed through various in vitro anti-inflammatory assays. These experiments provide insights into the cellular mechanisms by which these drugs reduce inflammation.
| Assay Type | Key Measurement | Typical Findings for Intranasal Corticosteroids |
| Cytokine Release Inhibition | Reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from stimulated immune cells (e.g., macrophages, lymphocytes). | Potent inhibition of cytokine release, with the degree of inhibition generally correlating with receptor binding affinity. Flunisolide has been shown to significantly lower IL-1 and TNF production.[2] |
| Eosinophil Apoptosis | Induction of programmed cell death (apoptosis) in eosinophils, key inflammatory cells in allergic rhinitis. | Glucocorticoids are known to induce eosinophil apoptosis. Flunisolide has been shown to induce eosinophil apoptosis.[1] |
| Inhibition of Inflammatory Gene Expression | Downregulation of the expression of genes encoding pro-inflammatory proteins. | Effective suppression of inflammatory gene transcription. |
Experimental Protocol: Inhibition of LPS-Induced Cytokine Release
This assay is a common method to evaluate the anti-inflammatory potency of corticosteroids at a cellular level.
Objective: To measure the ability of a test corticosteroid to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Corticosteroids: Flunisolide and other comparator corticosteroids.
-
Cell Culture Medium and Reagents.
-
ELISA Kits: For quantifying specific cytokines (e.g., TNF-α, IL-6).
Procedure:
-
Cell Culture: Cells are cultured in appropriate medium.
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test corticosteroid for a defined period (e.g., 1-2 hours).
-
Stimulation: LPS is added to the cell cultures to induce an inflammatory response and cytokine production. Control wells without LPS are also included.
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines in the supernatant is measured using ELISA.
-
Data Analysis: The percentage inhibition of cytokine release by the test corticosteroid is calculated relative to the LPS-stimulated control. The IC50 value (concentration causing 50% inhibition) is determined.
Reproducibility Considerations:
-
Cell Viability: Ensuring that the observed reduction in cytokines is not due to cytotoxicity of the test compound.
-
LPS Potency: The activity of the LPS preparation can vary between batches.
-
Timing of Treatment and Stimulation: The timing of drug addition relative to LPS stimulation can influence the results.
-
Donor Variability: When using primary cells like PBMCs, there can be significant donor-to-donor variability in the inflammatory response.
Clinical Efficacy in Allergic Rhinitis: A Comparative Summary
While in vitro data provides valuable insights into potency and mechanism, clinical trials are the ultimate measure of a drug's performance. Direct head-to-head comparative trials of all intranasal corticosteroids are not always available, but a synthesis of existing data allows for an indirect comparison of their efficacy in treating allergic rhinitis. The primary endpoint in many of these trials is the change in Total Nasal Symptom Score (TNSS), which typically includes assessments of nasal congestion, rhinorrhea, sneezing, and nasal itching.
| Intranasal Corticosteroid | Key Clinical Efficacy Findings in Allergic Rhinitis |
| Flunisolide (this compound) | Shown to be effective in treating the symptoms of allergic rhinitis, including rhinorrhea, nasal congestion, and sneezing. |
| Beclomethasone Dipropionate | Effective in reducing nasal symptoms of allergic rhinitis. |
| Budesonide | Demonstrated efficacy in perennial allergic rhinitis, with some studies suggesting it may be more effective than fluticasone propionate for nasal blockage.[4] |
| Fluticasone Propionate | Consistently shown to be highly effective in relieving nasal symptoms of allergic rhinitis. Some studies indicate superior efficacy compared to budesonide and mometasone furoate.[5][6] |
| Mometasone Furoate | Ranked highly for efficacy in seasonal allergic rhinitis in a network meta-analysis.[7][8] |
| Ciclesonide | Ranked among the more effective treatments for seasonal allergic rhinitis in a network meta-analysis.[7][8] |
| Triamcinolone Acetonide | Effective in treating seasonal and perennial allergic rhinitis. |
It is important to note that while some studies and meta-analyses suggest potential differences in efficacy between certain intranasal corticosteroids, many reviews conclude that there is no clear evidence to suggest that one is definitively more effective than another for all patients.[9]
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of this compound and other corticosteroids are mediated through the glucocorticoid receptor signaling pathway. Understanding this pathway is fundamental to interpreting experimental data on these drugs.
References
- 1. criver.com [criver.com]
- 2. Inhibitory effects of inhaled flunisolide on inflammatory functions of alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of budesonide and fluticasone propionate aqueous nasal spray for once daily treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Different Topical Nasal Steroids in the Management of Allergic Rhinitis: A Randomized Clinical Trial | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 6. Efficacy of intranasal fluticasone propionate and budesonide in management of allergic rhinitis—a prospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal steroid sprays in the treatment of rhinitis: is one better than another? | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
A Comparative Analysis of Flunisolide and Mometasone Furoate for Allergic Rhinitis
A detailed guide for researchers and drug development professionals on the performance, mechanism of action, and clinical data supporting the use of Flunisolide and Mometasone Furoate in the treatment of allergic rhinitis.
This guide provides a comprehensive comparison of two prominent intranasal corticosteroids, Flunisolide and Mometasone Furoate, frequently prescribed for the management of allergic rhinitis. By examining their pharmacological profiles, clinical efficacy, and safety, this document aims to offer a clear, data-driven resource for professionals in the fields of research, science, and drug development.
Mechanism of Action: A Shared Pathway
Both Flunisolide and Mometasone Furoate are synthetic corticosteroids that exert their therapeutic effects through potent anti-inflammatory activity.[1] Their primary mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm of various cell types, including inflammatory cells.[2] This binding event initiates a cascade of intracellular signals.
Upon ligand binding, the corticosteroid-GR complex translocates to the nucleus. Inside the nucleus, this complex modulates gene expression through two main pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of genes that code for anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby reducing the production of inflammatory mediators like cytokines, chemokines, and adhesion molecules.
The net effect of these actions is a marked reduction in the inflammatory response characteristic of allergic rhinitis, leading to the alleviation of symptoms such as nasal congestion, rhinorrhea, sneezing, and itching.
Figure 1. Simplified signaling pathway of Flunisolide and Mometasone Furoate.
Pharmacokinetic and Pharmacodynamic Profile
The clinical performance of intranasal corticosteroids is significantly influenced by their pharmacokinetic and pharmacodynamic properties. Key parameters include receptor binding affinity, systemic bioavailability, protein binding, and half-life.
| Parameter | Flunisolide | Mometasone Furoate |
| Relative Receptor Binding Affinity (RRA) | 180 (Dexamethasone = 100)[3][4] | ~2200 (Dexamethasone = 100)[2][3] |
| Systemic Bioavailability | Low[1] | <1%[5] |
| Protein Binding | Data not consistently reported | 98-99% |
| Metabolism | Extensive first-pass metabolism by CYP3A4[1] | Extensive first-pass metabolism by CYP3A4 |
| Elimination Half-life | Data not consistently reported | ~5.8 hours (intravenous) |
Clinical Efficacy in Allergic Rhinitis
Both Flunisolide and Mometasone Furoate have demonstrated efficacy in the treatment of seasonal and perennial allergic rhinitis.[1][6] Clinical trials have consistently shown that both drugs are superior to placebo in reducing nasal symptoms.
While direct head-to-head trials are limited, comparisons with other intranasal corticosteroids provide insights into their relative efficacy. For instance, Mometasone Furoate has been shown to be at least as effective as fluticasone propionate in controlling symptoms of perennial allergic rhinitis.[7]
A crucial aspect of evaluating clinical efficacy is the use of standardized scoring systems. The Total Nasal Symptom Score (TNSS) is a widely accepted tool in clinical trials for allergic rhinitis.
Experimental Protocol: Total Nasal Symptom Score (TNSS) Assessment
The TNSS is a patient-reported outcome that quantifies the severity of key nasal symptoms. A common methodology for its assessment in clinical trials is as follows:
-
Symptom Selection: Patients are asked to rate the severity of four core symptoms:
-
Nasal congestion
-
Rhinorrhea (runny nose)
-
Sneezing
-
Nasal itching
-
-
Scoring Scale: Each symptom is rated on a 4-point Likert scale:
-
0 = Absent
-
1 = Mild
-
2 = Moderate
-
3 = Severe
-
-
Score Calculation: The individual scores for each of the four symptoms are summed to generate the TNSS, with a possible total score ranging from 0 (no symptoms) to 12 (maximum severity for all symptoms).
-
Assessment Schedule: Patients typically record their symptoms twice daily (morning and evening) in a diary throughout the study period. The change from baseline in the average TNSS is a primary endpoint in many clinical trials.
Figure 2. Workflow for Total Nasal Symptom Score (TNSS) assessment.
Safety and Tolerability
Both Flunisolide and Mometasone Furoate are generally well-tolerated when used at the recommended dosages. The most common adverse events are localized to the nasal passages and are typically mild and transient.
| Adverse Event | Flunisolide | Mometasone Furoate |
| Nasal Irritation/Burning | Common[1] | Common[7] |
| Epistaxis (Nosebleed) | Common[1] | Common[7] |
| Headache | Reported | Reported[7] |
| Pharyngitis | Reported | Reported[7] |
| Systemic Effects | Minimal at recommended doses[8] | Minimal at recommended doses[7] |
Due to their low systemic bioavailability, the risk of systemic corticosteroid side effects is low with both medications.[1][5]
Experimental Protocol: Glucocorticoid Receptor Binding Affinity Assay
The binding affinity of a corticosteroid to the glucocorticoid receptor is a key determinant of its potency. A common method to determine this is a competitive binding assay.
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cell lysates or purified recombinant receptors.
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the GR (e.g., [³H]dexamethasone) is used as a tracer.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Flunisolide or Mometasone Furoate).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by filtration or charcoal adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., dexamethasone).
Figure 3. Experimental workflow for a competitive glucocorticoid receptor binding assay.
Conclusion
Both Flunisolide and Mometasone Furoate are effective and well-tolerated intranasal corticosteroids for the treatment of allergic rhinitis. Their shared mechanism of action, centered on the glucocorticoid receptor, leads to a potent anti-inflammatory effect in the nasal mucosa.
Mometasone Furoate exhibits a significantly higher in vitro binding affinity for the glucocorticoid receptor compared to Flunisolide, which may contribute to its clinical potency. However, direct comparative clinical trials are needed to definitively establish superiority in clinical outcomes. Both drugs possess favorable safety profiles, with low systemic bioavailability minimizing the risk of systemic adverse effects. The choice between these agents may be guided by factors such as patient preference, cost, and specific clinical presentation. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these important therapeutic agents.
References
- 1. Articles [globalrx.com]
- 2. Human receptor kinetics, tissue binding affinity, and stability of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Nasal allergies and beyond: a clinical review of the pharmacology, efficacy, and safety of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mometasone furoate. A review of its intranasal use in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Validating In Vitro Efficacy of Nasalide In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nasalide (flunisolide) with other intranasal corticosteroids. It delves into the in vitro mechanisms of action and evaluates the extent to which these findings are validated by in vivo studies, offering a critical perspective on the translation of preclinical data to clinical efficacy.
Executive Summary
This compound, a synthetic corticosteroid, demonstrates potent anti-inflammatory properties in preclinical in vitro models. Studies have shown its ability to modulate key mediators of inflammation and tissue remodeling, including matrix metalloproteinases (MMPs), their inhibitors (TIMPs), and pro-inflammatory cytokines. This guide synthesizes the available in vitro and in vivo data for this compound and compares its performance with other commonly used intranasal corticosteroids: budesonide and fluticasone propionate. While direct in vivo validation for all of this compound's in vitro effects is not extensively documented, existing clinical and preclinical studies provide evidence of its anti-inflammatory efficacy, primarily through the reduction of eosinophils and IgE levels in the nasal mucosa. This guide presents the data in a structured format to facilitate comparison, details the experimental protocols of key studies, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and its comparators, focusing on key biomarkers of inflammation and tissue remodeling.
Table 1: In Vitro Efficacy of Intranasal Corticosteroids on Inflammatory and Remodeling Markers
| Biomarker | This compound (Flunisolide) | Budesonide | Fluticasone Propionate |
| MMP-9 | Reduced release from sputum cells.[1] | Reduced activity in TGF-β1-activated lung fibroblasts. | No direct data found. |
| TIMP-1 | Reduced release from sputum cells.[1] | Reduced production in TGF-β1-activated lung fibroblasts. | No direct data found. |
| TGF-β1 | Reduced release from sputum cells.[1] | Modulates TGF-β production in lung fibroblasts. | No direct data found. |
| Fibronectin | Reduced release from sputum cells.[1] | No direct data found. | No direct data found. |
| Eosinophil Apoptosis | Increased in sputum cells.[1] | No direct data found. | No direct data found. |
| IL-4 | No direct data found. | Reduced levels in nasal lavage from patients with perennial allergic rhinitis. | Reduced mRNA+ cells in nasal polyps. |
| IL-5 | No direct data found. | Reduced levels in nasal lavage from patients with perennial allergic rhinitis. | No direct data found. |
| IL-6 | No direct data found. | Reduced levels in nasal lavage from patients with perennial allergic rhinitis. | No direct data found. |
| ICAM-1 | Inhibited TNF-α-induced expression in bronchial epithelial cells. | No direct data found. | No direct data found. |
| GM-CSF | Inhibited TNF-α-induced release from bronchial epithelial cells. | No direct data found. | No direct data found. |
Table 2: In Vivo Efficacy of Intranasal Corticosteroids on Inflammatory Markers
| Biomarker | This compound (Flunisolide) | Budesonide | Fluticasone Propionate |
| Nasal Eosinophils | Significant reduction in children with allergic rhinitis after 3 months of treatment (p < 0.001). | Prevented seasonal increase in nasal brush eosinophils in patients with seasonal allergic rhinitis. | Significantly fewer epithelial eosinophils in unchallenged allergic nasal mucosa after 4 weeks of treatment. |
| Nasal IgE | Significant reduction in nasal secretion of children with allergic rhinitis after 3 months of treatment (p < 0.02). | No direct data found. | No direct data found. |
| Nasal Inflammatory Cells | No direct data on other cell types found. | No direct data found. | Significantly fewer epithelial Langerhans' cells, macrophages, mast cells, and T cells in unchallenged allergic nasal mucosa after 4 weeks of treatment. |
| Nasal Cytokines | No direct data found. | Significant decrease of IL-4 (p = 0.007), IL-5 (p = 0.04), and IL-6 (p = 0.009) in nasal lavage of patients with perennial allergic rhinitis after 2 weeks of treatment. | No direct data found. |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Analysis of Sputum Cells
Objective: To evaluate the effect of flunisolide on the release of MMP-9, TIMP-1, TGF-β1, fibronectin, and on eosinophil apoptosis in sputum cells from asthmatic patients.
Protocol:
-
Sputum Induction and Processing: Sputum was induced by inhalation of hypertonic saline. The collected sputum was processed to isolate cells.
-
Cell Culture: Isolated sputum cells were cultured for 24 hours in the presence or absence of flunisolide at concentrations of 1, 10, and 100 μM.
-
Mediator Release Measurement (ELISA): The concentrations of MMP-9, TIMP-1, TGF-β1, and fibronectin in the cell culture supernatants were measured using specific enzyme-linked immunosorbent assay (ELISA) kits. The general steps for the ELISA were as follows:
-
Coating a 96-well plate with a capture antibody specific for the target protein.
-
Blocking non-specific binding sites.
-
Incubating the plate with cell culture supernatants.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that reacts with the enzyme to produce a measurable signal.
-
Measuring the signal intensity, which is proportional to the concentration of the target protein.
-
-
Apoptosis Assessment (TUNEL Assay): Eosinophil apoptosis was assessed using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The general steps for the TUNEL assay were:
-
Fixing and permeabilizing the cells on a slide.
-
Incubating the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP. TdT adds the labeled dUTPs to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detecting the incorporated label using fluorescence microscopy.
-
Counterstaining the nuclei to visualize all cells.
-
Quantifying the percentage of apoptotic cells.
-
In Vivo Analysis in Allergic Rhinitis Patients (Children)
Objective: To evaluate the effect of flunisolide nasal spray on clinical symptoms, nasal eosinophils, and nasal IgE in children with allergic rhinitis.
Protocol:
-
Patient Population: 24 children with allergic rhinitis.
-
Treatment: Patients were treated with flunisolide nasal spray at a dose of 100 micrograms/day for 3 months.
-
Nasal Sampling: Nasal secretions were collected from the patients.
-
Eosinophil Count: The absolute number of eosinophils in the nasal secretions was determined.
-
IgE Measurement: The total IgE levels in the nasal secretions were measured.
-
Symptom Score: Clinical symptoms of allergic rhinitis were evaluated and scored.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
Safety Operating Guide
Proper Disposal of Nasalide (Flunisolide) in a Laboratory Setting
The proper disposal of Nasalide, a nasal spray containing the corticosteroid flunisolide, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a matter of best practice, pharmaceutical waste should be managed in a structured and cautious manner. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely dispose of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. Handle the this compound solution in a well-ventilated area, such as a fume hood, to avoid inhalation of any aerosolized particles. In case of a spill, absorb the liquid with an inert material and place it in a designated hazardous waste container.
Step-by-Step Disposal Protocol
Given the absence of specific hazardous waste classification data for flunisolide in the provided safety data sheets, a conservative approach is recommended.[1] This involves treating the waste as potentially hazardous pharmaceutical waste.
-
Segregation of Waste : Do not mix this compound waste with general laboratory trash or other chemical waste streams. It should be segregated as pharmaceutical waste.
-
Emptying the Nasal Spray Device :
-
It is important to note that after the marked number of sprays has been used, the remaining liquid in the bottle may not contain the correct amount of medication.[2]
-
For disposal purposes, carefully empty the contents of the this compound bottle into a designated container for non-hazardous pharmaceutical waste. It is best practice to expunge the liquid from the spray nozzle into an absorbent material like gauze or a paper towel.[3]
-
Do not dispose of the liquid down the drain. The Environmental Protection Agency (EPA) strongly advises against flushing pharmaceuticals due to potential environmental contamination.[4][5]
-
-
Container Management :
-
The empty this compound bottle and applicator can be disposed of in the regular trash after the liquid has been removed.[3]
-
The absorbent material containing the expunged liquid should be placed in a designated container for non-hazardous pharmaceutical waste.[3] In a laboratory setting, this is typically a blue or white container.
-
-
Disposal of Expired or Unused this compound :
Regulatory Considerations
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5] It is imperative to adhere to all local, regional, national, and international regulations concerning pharmaceutical waste disposal.[1]
| Waste Stream | Recommended Disposal Container | Disposal Method | Regulatory Framework |
| This compound Solution | Absorbent material in a designated non-hazardous pharmaceutical waste container (typically blue or white) | Incineration via a licensed waste management vendor | EPA, State, and Local Regulations |
| Empty this compound Bottle & Applicator | General Laboratory Trash | Landfill | Local Waste Management Ordinances |
| Contaminated PPE (gloves, etc.) | Appropriate laboratory waste stream (e.g., solid waste) | Landfill or as per institutional policy | Institutional Safety Protocols |
This table summarizes the recommended disposal procedures for different components associated with this compound use in a laboratory setting.
Experimental Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Nasalide (Flunisolide)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nasalide (the active ingredient is flunisolide). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to flunisolide, a corticosteroid that can cause skin and eye irritation, allergic reactions, and potential reproductive harm.[1][2] The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Type/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1][2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | To prevent inhalation of dust or aerosols, especially when handling the powdered form.[2] |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination.[2] |
Standard Operating Procedures for Handling this compound
1. Preparation and Handling:
-
Ensure all safety precautions have been read and understood before handling.[1]
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[2][3]
-
Avoid contact with skin, eyes, and clothing.[3]
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on the respirator, ensuring a proper fit and seal.
-
Put on eye protection.
-
Wash hands thoroughly before putting on gloves.
-
Put on gloves, ensuring they cover the cuffs of the lab coat.
3. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with bare hands.
-
Remove the lab coat, folding the contaminated side inward.
-
Remove eye protection.
-
Remove the respirator.
-
Wash hands thoroughly with soap and water.
Spill and Disposal Management
1. Small Spill Cleanup:
-
In the event of a small spill, use appropriate tools to carefully collect the spilled solid material and place it in a designated, labeled waste container.[2]
-
Avoid generating dust during cleanup.[3]
-
Clean the spill area with a suitable decontamination solution.
2. Disposal:
-
Dispose of all waste materials, including contaminated PPE and spilled substance, in a sealed and properly labeled hazardous waste container.
-
All disposal must be conducted in accordance with local, state, and federal regulations.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the handling task.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
